4-Morpholino-3-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKXKQSXJAHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371766 | |
| Record name | 4-Morpholino-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300541-91-7 | |
| Record name | 4-Morpholino-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Morpholino-3-nitrobenzaldehyde molecular weight and formula
High-Purity Intermediate for Kinase Inhibitor Development
Executive Summary
4-Morpholino-3-nitrobenzaldehyde (CAS: 300541-91-7) is a critical pharmacophore scaffold used extensively in medicinal chemistry, particularly in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural utility lies in the combination of an electron-withdrawing nitro group and a morpholine ring—a "privileged structure" known to improve solubility and metabolic stability in drug candidates.
This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, designed for researchers requiring high-fidelity data for lead optimization and scale-up.
Physicochemical Profile
The following data represents the standard specification for high-purity research-grade material.
| Property | Specification | Notes |
| IUPAC Name | 4-(4-Morpholinyl)-3-nitrobenzaldehyde | |
| CAS Number | 300541-91-7 | Primary identifier |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.22 g/mol | Exact Mass: 236.0797 |
| Appearance | Yellow Crystalline Solid | Typical of nitro-aromatics |
| Melting Point | 57–59 °C | Experimental range [1] |
| Boiling Point | ~431 °C | Predicted (760 mmHg) |
| Solubility | DMSO, DMF, Chloroform | Poor water solubility |
| pKa | ~ -0.58 | Predicted (Conjugate acid) |
Synthesis & Manufacturing Protocol
Core Methodology: Nucleophilic Aromatic Substitution (SₙAr)
The most robust synthesis route utilizes 4-fluoro-3-nitrobenzaldehyde as the starting material. While the chloro-analog is cheaper, the fluoro-derivative is preferred for small-scale high-purity synthesis because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.
Reagents
-
Substrate: 4-Fluoro-3-nitrobenzaldehyde (1.0 eq)
-
Nucleophile: Morpholine (1.2 – 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Protocol
-
Preparation: Charge a round-bottom flask with 4-Fluoro-3-nitrobenzaldehyde (10 mmol) and anhydrous K₂CO₃ (20 mmol).
-
Solvation: Add Acetonitrile (30 mL) and stir to create a suspension.
-
Addition: Add Morpholine (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for scales >10g.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material (Rf ~0.6) disappears.
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.
-
Filter the solid and wash with cold water (2 x 20 mL) to remove excess base and morpholine.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.
Mechanistic Pathway (SₙAr)
The reaction proceeds via an addition-elimination mechanism. The nitro group at the ortho position is crucial; it withdraws electron density, activating the ring for nucleophilic attack by the morpholine nitrogen.
Figure 1: SₙAr reaction pathway showing the formation of the resonance-stabilized Meisenheimer intermediate.
Applications in Drug Discovery
PI3K/mTOR Pathway Inhibition
The 4-morpholino-3-nitrobenzaldehyde scaffold is a precursor to morpholino-benzohydrazides and quinoline derivatives . The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., PI3Kα, PI3Kγ), mimicking the adenine ring of ATP.
Antimicrobial Agent Development
Recent studies have utilized this aldehyde to synthesize semicarbazide derivatives. These compounds have shown potent activity against Gram-positive bacteria like Enterococcus faecalis (MIC values ~3.91 µg/mL), utilizing the nitro group to trigger redox stress within bacterial cells [2].
Prostate Cancer Therapeutics
Derivatives synthesized from this intermediate have been conjugated with Carbon Quantum Dots (CQDs) for targeted delivery to PC3 prostate cancer cells, inducing apoptosis and allowing for simultaneous bioimaging [3].
Figure 2: Divergent synthesis workflow transforming the aldehyde intermediate into bioactive therapeutic classes.
Analytical Characterization (Predicted)
To validate the synthesis, the following ¹H NMR signals (in CDCl₃) are diagnostic:
-
Aldehyde (-CHO): Singlet at ~9.9 – 10.1 ppm .
-
Aromatic Protons:
-
H-2 (between NO₂ and CHO): Doublet (small coupling) at ~8.3 ppm .
-
H-6 (ortho to CHO): Doublet of doublets at ~8.0 ppm .
-
H-5 (ortho to Morpholine): Doublet at ~7.2 ppm (shielded by the amine).
-
-
Morpholine Ring:
-
-O-CH₂- (positions 2,6): Triplet at ~3.8 ppm .
-
-N-CH₂- (positions 3,5): Triplet at ~3.2 ppm .
-
Mass Spectrometry (ESI+): Look for [M+H]⁺ peak at 237.23 m/z .
Safety & Handling
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group.
References
-
MDPI. (2021). New 4-(Morpholin-4-yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link][3]
-
ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde. Retrieved from [Link]
Sources
Synthesis and Characterization of 4-Morpholino-3-nitrobenzaldehyde
Technical Whitepaper | Application Note
Executive Summary
4-Morpholino-3-nitrobenzaldehyde (CAS: 300541-91-7) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and various kinase inhibitors. Its structural core combines an electron-withdrawing nitro group and an electron-donating morpholine ring, creating a "push-pull" electronic system that makes it a versatile scaffold for Knoevenagel condensations and reductive aminations.
This guide details the synthesis of 4-Morpholino-3-nitrobenzaldehyde via Nucleophilic Aromatic Substitution (
-
Method A (High-Throughput): Rapid room-temperature synthesis using the fluoro-precursor.
-
Method B (Cost-Optimized): Reflux synthesis using the chloro-precursor.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the
Reaction Scheme
The reaction proceeds through a Meisenheimer complex intermediate, followed by the restoration of aromaticity via the elimination of the halide.
Figure 1: Mechanistic pathway for the
Experimental Protocols
Method A: Rapid Synthesis (Fluoro-Precursor)
Recommended for medicinal chemistry scales (mg to g) where time and yield are prioritized over raw material cost.
Reagents:
-
4-Fluoro-3-nitrobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Charge: In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzaldehyde (e.g., 1.0 g) in ACN (10 mL).
-
Addition: Add
followed by the dropwise addition of morpholine. -
Reaction: Stir at 25°C (Room Temperature) . The reaction is typically complete within 1 hour due to the high lability of the fluorine atom activated by the ortho-nitro group.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a bright yellow product spot ( ). -
Work-up: Pour the mixture into ice-water (50 mL). The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[2][3]
Method B: Cost-Optimized Synthesis (Chloro-Precursor)
Recommended for process scale-up (>100 g) due to the lower cost of the chloro-derivative.
Reagents:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)
-
Morpholine (1.5 eq)
-
Triethylamine (TEA) (2.0 eq) or
-
Solvent: Ethanol or DMF
Protocol:
-
Charge: Suspend 4-Chloro-3-nitrobenzaldehyde in Ethanol.
-
Activation: Add the base (TEA).
-
Reaction: Heat to Reflux (78-80°C) for 4–6 hours . The chlorine bond is stronger than the fluorine bond, requiring thermal energy to overcome the activation barrier.
-
Work-up: Cool to room temperature. The product may crystallize directly from ethanol. If not, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.
Process Workflow & Optimization
The following diagram illustrates the critical decision points and processing steps for the synthesis.
Figure 2: Operational workflow comparing Method A and Method B.
Optimization Table
| Parameter | Method A (Fluoro) | Method B (Chloro) | Technical Insight |
| Temperature | 20–25°C | 80–100°C | Fluoro is a better leaving group in |
| Solvent | Acetonitrile / DCM | Ethanol / DMF | Aprotic polar solvents (ACN) favor the reaction rate; Protic solvents (EtOH) are greener for reflux. |
| Base | TEA / DIPEA | Inorganic bases are easier to remove during aqueous workup. | |
| Yield | 95–98% | 85–90% | Milder conditions in Method A reduce byproduct formation (e.g., oxidation of aldehyde). |
Characterization & Validation
To validate the synthesis, the following analytical data should be obtained.
Physicochemical Properties[4][5][6][7][8][9]
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 53–55°C (Lit. 53°C).
-
Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.
Spectroscopic Data ( H NMR)
The NMR spectrum is distinct due to the "push-pull" nature of the substituents.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde | 9.90 – 10.05 | Singlet (s) | 1H | Characteristic aldehyde peak, deshielded by the aromatic ring. |
| Ar-H (C2) | 8.30 – 8.45 | Doublet (d) | 1H | Most deshielded aromatic proton; located between |
| Ar-H (C6) | 7.95 – 8.10 | Doublet of Doublets (dd) | 1H | Ortho to aldehyde, meta to nitro. |
| Ar-H (C5) | 7.15 – 7.25 | Doublet (d) | 1H | Ortho to morpholine; shielded by the electron-donating amine. |
| Morpholine (O-CH2) | 3.80 – 3.90 | Triplet (t) | 4H | Protons adjacent to oxygen (deshielded). |
| Morpholine (N-CH2) | 3.20 – 3.35 | Triplet (t) | 4H | Protons adjacent to nitrogen. |
Note: Shifts are approximated for
Mass Spectrometry (MS)
-
Molecular Formula:
-
Molecular Weight: 236.23 g/mol
-
Observed Ion:
Safety & Handling
-
Nitro Compounds: While this specific aldehyde is stable, nitro-aromatics can be energetic. Avoid excessive heat during drying.
-
Morpholine: Corrosive and combustible. Handle in a fume hood.
-
Skin Sensitization: Benzaldehyde derivatives can cause contact dermatitis. Use nitrile gloves.
References
-
Apollo Scientific. (n.d.). 4-(Morpholin-4-yl)-3-nitrobenzaldehyde Product Page. Retrieved from
-
BenchChem. (2025).[3][4][5] Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold. (Discusses synthesis of morpholine analogs). Retrieved from
-
Molbase. (n.d.). 4-morpholin-4-yl-3-nitrobenzaldehyde Properties. Retrieved from
-
ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (Analogous reaction conditions). Retrieved from
Sources
Physicochemical properties of 4-Morpholino-3-nitrobenzaldehyde
An In-depth Technical Guide to 4-Morpholino-3-nitrobenzaldehyde
Introduction
4-Morpholino-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a morpholine moiety, offers a versatile platform for the construction of more complex molecular architectures. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating morpholine ring, creates a distinct electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and handling of 4-Morpholino-3-nitrobenzaldehyde, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Molecular Structure
The structural foundation of 4-Morpholino-3-nitrobenzaldehyde is a benzene ring substituted with three key functional groups. The aldehyde group (-CHO) is located at position 1, the nitro group (-NO2) at position 3, and the morpholine ring is attached via its nitrogen atom to position 4. This arrangement is critical to its chemical behavior.
-
IUPAC Name: 4-(Morpholin-4-yl)-3-nitrobenzaldehyde
-
Molecular Formula: C₁₁H₁₂N₂O₄
-
Molecular Weight: 236.22 g/mol [2]
Sources
A Theoretical and Spectroscopic Deep Dive into 4-Morpholino-3-nitrobenzaldehyde: A Guide for Advanced Research
This technical guide provides a comprehensive theoretical and spectroscopic examination of 4-Morpholino-3-nitrobenzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. By integrating computational modeling with established experimental protocols, this document serves as a robust resource for researchers and professionals engaged in drug discovery and the development of novel molecular entities. We will explore the molecule's structural, electronic, and nonlinear optical (NLO) properties, offering a detailed roadmap for its synthesis, characterization, and computational analysis.
Introduction: The Significance of 4-Morpholino-3-nitrobenzaldehyde
4-Morpholino-3-nitrobenzaldehyde belongs to a class of aromatic compounds characterized by the presence of a nitro group, an aldehyde functional group, and a morpholine moiety. The interplay of these groups imparts unique electronic and structural characteristics to the molecule, making it a valuable scaffold in various scientific domains. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the morpholine ring, creates a push-pull system that is often associated with interesting photophysical and nonlinear optical properties.[1][2] Furthermore, the morpholine ring is a common pharmacophore in drug design, suggesting potential biological activities for its derivatives.[3]
This guide will provide a detailed theoretical framework for understanding 4-Morpholino-3-nitrobenzaldehyde, which is crucial for predicting its reactivity, stability, and potential applications. By leveraging Density Functional Theory (DFT), we can elucidate its molecular geometry, vibrational frequencies, and electronic structure. These computational insights are invaluable for designing new molecules with tailored properties and for interpreting experimental data.
Synthesis and Spectroscopic Characterization
The synthesis of 4-Morpholino-3-nitrobenzaldehyde can be approached through a multi-step process, starting from readily available precursors. A key intermediate is 4-morpholino-3-nitrobenzoic acid, which can then be converted to the desired aldehyde.
Experimental Protocol: Synthesis of 4-Morpholino-3-nitrobenzaldehyde
This protocol is adapted from the synthesis of related compounds and provides a reliable pathway to obtain the target molecule.[3]
Step 1: Synthesis of 4-Morpholino-3-nitrobenzoic Acid
-
In a pressure vessel, combine 4-chloro-3-nitrobenzoic acid, an excess of morpholine, and butanol.
-
Heat the mixture using microwave irradiation to 160 °C for 20 minutes.
-
After cooling, acidify the reaction mixture with diluted hydrochloric acid.
-
Filter the resulting precipitate and dry it in the open air to obtain pure 4-morpholino-3-nitrobenzoic acid.
Step 2: Conversion to 4-Morpholino-3-nitrobenzaldehyde
-
The carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiH4) in an anhydrous solvent such as tetrahydrofuran (THF).
-
The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Spectroscopic Analysis: A Comparative Approach
The synthesized 4-Morpholino-3-nitrobenzaldehyde can be characterized using various spectroscopic techniques. The expected spectral data can be predicted and interpreted with the aid of computational methods.
-
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the aldehyde C-H stretching around 2700-2900 cm⁻¹, the carbonyl (C=O) stretching of the aldehyde at approximately 1700 cm⁻¹, and the asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol, is anticipated to exhibit absorption bands in the UV-visible region.[4] These bands correspond to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl and nitro groups.
Computational Analysis: Unveiling the Molecular Landscape
Computational chemistry, particularly DFT, offers profound insights into the intrinsic properties of molecules.[5] For 4-Morpholino-3-nitrobenzaldehyde, DFT calculations can be performed using software packages like Gaussian, employing a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.[6]
Molecular Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters of 4-Morpholino-3-nitrobenzaldehyde (Exemplar Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |
| C-N (nitro) | 1.47 | O-N-O (nitro) | ~124 |
| N-O (nitro) | 1.22 | C-C-H (aldehyde) | ~120 |
| C-C (aldehyde) | 1.49 | C-C=O (aldehyde) | ~124 |
| C=O (aldehyde) | 1.21 | ||
| C-N (morpholine) | 1.37 | ||
| C-H (aromatic) | 1.08 |
Vibrational Analysis
Calculating the vibrational frequencies of the optimized structure allows for the theoretical prediction of the FT-IR and Raman spectra. This is instrumental in assigning the experimentally observed vibrational bands to specific molecular motions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions. A smaller energy gap suggests higher reactivity and a greater potential for charge transfer within the molecule.[6]
The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For 4-Morpholino-3-nitrobenzaldehyde, the HOMO is expected to be localized on the electron-rich morpholine and the aromatic ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro and aldehyde groups.
Caption: HOMO-LUMO energy diagram and charge transfer mechanism.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites).
For 4-Morpholino-3-nitrobenzaldehyde, the MEP map is expected to show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the morpholine group are likely to exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.
Caption: Workflow for generating and analyzing an MEP map.
Nonlinear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, like 4-Morpholino-3-nitrobenzaldehyde, often exhibit promising nonlinear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion.[7]
The NLO response of a molecule is quantified by its hyperpolarizability (β). DFT calculations can be used to predict the first hyperpolarizability of 4-Morpholino-3-nitrobenzaldehyde. A high β value is indicative of a strong NLO response. The push-pull electronic structure of this molecule is expected to contribute to a significant hyperpolarizability.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and spectroscopic aspects of 4-Morpholino-3-nitrobenzaldehyde. The integration of computational modeling with experimental protocols offers a powerful approach for understanding and utilizing this versatile molecule. The insights gained from DFT calculations, including optimized geometry, vibrational frequencies, HOMO-LUMO analysis, and MEP maps, provide a solid foundation for predicting its behavior and designing new derivatives with enhanced properties.
Future research could focus on the experimental validation of the predicted NLO properties and the exploration of the molecule's potential biological activities. The synthesis of a series of derivatives with different substituents on the aromatic ring or the morpholine moiety could lead to the discovery of new compounds with tailored applications in materials science and drug discovery.
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Abdelhamed, F. H., Ismail, M. A., Abdel-Latif, E., & Elmorsy, M. R. (2022). Design and synthesis of novel bichalcophene derivatives with double anchoring groups for dye-sensitized solar cell applications: sensitization and co-sensitization with N-719. RSC Advances, 12(28), 17856-17869. [Link]
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Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(19), 6529. [Link]
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KU Leuven. (n.d.). Nonlinear optical properties of organic materials. [Link]
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Csuvik, O., Barta, P., Csampai, A., & Szatmári, I. (2022). Fine-Tuned Reactivity of N-Containing Naphthol Analogues. Molecules, 27(21), 7226. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. Pharmaceuticals, 16(8), 1145. [Link]
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Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Böhm, M. (2012). Predicting drug metabolism: experiment and/or computation?. Nature reviews. Drug discovery, 11(8), 688-703. [Link]
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Kumar, S., Singh, R., & Singh, P. (2020). Computational Design, Spectral, NBO, DOS, Bioactivity Evaluation, ADMET Analysis, Third-Order non-linear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Complex of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) Derivatives for Opto-Electronic Applications. Journal of Molecular Structure, 1222, 128911. [Link]
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Maiti, M., & Panja, S. S. (2021). DFT study on interaction of some pharmaceutical residues with 4-nitrotoluene: a model system for nitro-functionalized material. Journal of Molecular Modeling, 27(2), 1-14. [Link]
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Manjula, P., Ramalingam, S., & Kavitha, E. (2021). ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. Journal of Molecular Structure, 1224, 129035. [Link]
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Poczta, A., Trzonkowski, P., & Sławiński, J. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(3), 978. [Link]
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Popović-Bijelić, A., Trutić, N., & Juranić, I. O. (2021). Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 86(1), 1-13. [Link]
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Rashid, H., Ali, A., Ullah, F., Ayub, K., & Mahmood, T. (2021). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 6(32), 21005-21014. [Link]
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Sastri, S. B., & Rao, M. N. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 223-226. [Link]
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- 7. Research Portal - Nonlinear optical properties of organic materials [research.kuleuven.be]
Technical Safety Monograph: 4-Morpholino-3-nitrobenzaldehyde
Topic: Safety and handling of 4-Morpholino-3-nitrobenzaldehyde Content Type: Technical Safety Monograph Audience: Researchers, Process Chemists, and HSE Professionals
Executive Summary
4-Morpholino-3-nitrobenzaldehyde (CAS 300541-91-7) is a specialized nitro-aromatic intermediate used primarily in the synthesis of antimicrobial hydrazones and semicarbazides. While valuable for its electronic properties—combining the electron-withdrawing nitro group with the electron-donating morpholine ring—it presents a dual hazard profile: chemical toxicity derived from its morpholine substructure and energetic potential typical of nitro-aromatics. This guide outlines the critical safety parameters for synthesis, handling, and storage, emphasizing the management of exothermic precursors and thermal stability limits.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Data |
| Chemical Name | 4-(Morpholin-4-yl)-3-nitrobenzaldehyde |
| CAS Number | 300541-91-7 |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.22 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 53–59 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Slightly soluble in water. |
| Structural Alerts | Nitro group (Energetic/Oxidizer), Aldehyde (Autoxidation), Morpholine (Amine toxicity) |
Hazard Assessment & Toxicology (GHS)
GHS Classification
Based on structural analogs and available safety data sheets (SDS), the compound is classified under the following GHS categories:
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.
Toxicology Insights
-
Morpholine Moiety: The metabolic breakdown of morpholine derivatives can theoretically yield nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strict segregation from nitrosating agents is mandatory.
-
Sensitization: Aldehydes are known skin sensitizers. Repeated exposure may induce allergic contact dermatitis.
Synthesis Safety: Nucleophilic Aromatic Substitution (SₙAr)
The primary synthesis route involves the displacement of a halogen (fluorine or chlorine) on 3-nitrobenzaldehyde by morpholine. This reaction is the highest risk phase of the lifecycle due to exothermicity and the use of corrosive precursors.
Reaction Workflow & Control Points
The following diagram illustrates the standard synthesis workflow with embedded safety control points (CP).
Figure 1: Synthesis workflow for 4-Morpholino-3-nitrobenzaldehyde via SₙAr mechanism.
Critical Process Safety Parameters
-
Exotherm Management: The reaction of morpholine (a secondary amine) with 4-fluoro-3-nitrobenzaldehyde is exothermic.
-
Protocol: Add morpholine dropwise to the aldehyde solution at 0–5 °C. Do not scale up without calorimetry data (RC1 or DSC) to determine the adiabatic temperature rise.
-
-
Halide Scavenging: The reaction generates HF (if using fluoro-precursor) or HCl.
-
Protocol: Use an excess of morpholine (acting as both nucleophile and base) or an auxiliary base like triethylamine or potassium carbonate to neutralize the acid in situ.
-
-
Solvent Selection: Avoid halogenated solvents if possible to reduce environmental burden. Acetonitrile or DMF are common, but DMF poses thermal runaway risks with halogenated nitro compounds at high temperatures. Recommended: Acetonitrile or Isopropanol.
Thermal Stability & Storage
Nitro-aromatic compounds possess high energy potential. While the morpholine ring adds steric bulk, the nitro group remains a site for potential decomposition.
Thermal Hazards
-
Decomposition Onset: Nitrobenzaldehydes typically exhibit exothermic decomposition starting >180 °C. However, the presence of impurities (bases, metals) can lower this onset temperature (T_onset).
-
Self-Accelerating Decomposition Temperature (SADT): Unknown for this specific derivative.
-
Requirement: Before distilling or heating >100 °C, perform a Differential Scanning Calorimetry (DSC) scan. If an exotherm is detected >500 J/g, treat as an energetic material.
Storage Protocols
-
Temperature: Store at 2–8 °C (Refrigerated). The low melting point (53–59 °C) means ambient storage can lead to caking or partial melting, complicating handling.
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids (4-morpholino-3-nitrobenzoic acid) upon exposure to air.
-
Shelf Life: Re-test purity (HPLC) every 12 months.
Emergency Response & Waste Disposal
Spill Response Decision Logic
Figure 2: Decision logic for responding to spills of 4-Morpholino-3-nitrobenzaldehyde.
Fire Fighting
-
Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.
-
Specific Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions. Firefighters must wear SCBA.
Waste Disposal
-
Do not drain. This compound is harmful to aquatic life (based on nitro-aromatic class properties).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135483984 (4-Morpholino-3-nitrobenzaldehyde). Retrieved from [Link]
- Cardillo, P., & Girelli, A. (2008). Thermal stability of nitro compounds. Journal of Thermal Analysis and Calorimetry.
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Morpholine. Retrieved from [Link]
Sources
A Technical Guide to 4-Morpholino-3-nitrobenzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides an in-depth technical overview of 4-Morpholino-3-nitrobenzaldehyde, a key chemical intermediate with significant potential in drug discovery and fine chemical synthesis. We will explore its synthesis from common precursors, detail its structural and spectroscopic characterization, discuss its chemical reactivity, and highlight its role as a scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Compound Identification and Physicochemical Properties
4-Morpholino-3-nitrobenzaldehyde is a substituted aromatic aldehyde featuring a morpholine ring and a nitro group. These functional groups impart specific electronic properties and reactivity profiles that make it a valuable building block.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Morpholin-4-yl)-3-nitrobenzaldehyde | N/A |
| CAS Number | 300541-91-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [2] |
| Molecular Weight | 236.22 g/mol | [1][2] |
| Appearance | Yellow to brown crystalline solid | [3] |
| Melting Point | 53-55 °C | [1] |
Synthesis and Mechanistic Rationale
The primary route to 4-Morpholino-3-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic activation provided by the nitro group.
Causality of the Synthetic Strategy
The choice of a halogenated precursor, such as 4-fluoro-3-nitrobenzaldehyde or 4-chloro-3-nitrobenzaldehyde, is critical. The electron-withdrawing nature of both the nitro (-NO₂) group and the aldehyde (-CHO) group strongly deactivates the benzene ring towards electrophilic substitution. However, these same groups powerfully activate the ring towards nucleophilic attack, particularly at the para position (C4).
The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, stabilizes the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism. This stabilization significantly lowers the activation energy of the reaction, allowing the substitution of the halide by a nucleophile like morpholine to proceed under relatively mild conditions. Fluorine is often the preferred leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which makes the carbon atom more electrophilic, though chloro-derivatives are also effective.[4]
Sources
Methodological & Application
Application Notes and Protocols for the Synthetic Utility of 4-Morpholino-3-nitrobenzaldehyde
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Morpholino-3-nitrobenzaldehyde is an aromatic aldehyde of significant interest to researchers in drug discovery and organic synthesis. Its unique trifunctional nature, featuring an aldehyde for classical carbonyl chemistry, a nitro group amenable to reduction and further transformation, and a morpholino moiety that can influence solubility and receptor interactions, makes it a valuable scaffold for the construction of complex molecular architectures.
The electronic interplay between the electron-donating morpholino group and the electron-withdrawing nitro and aldehyde groups modulates the reactivity of the aromatic ring and the carbonyl function. The morpholino group, being an ortho,para-director, activates the ring, while the nitro and aldehyde groups are deactivating meta-directors. This substitution pattern leads to a nuanced reactivity profile that can be exploited for selective chemical transformations.
This application note provides detailed experimental protocols for two key synthetic applications of 4-Morpholino-3-nitrobenzaldehyde: the Knoevenagel condensation for carbon-carbon bond formation and a proposed pathway for the synthesis of 4-morpholino-2-phenylquinazoline derivatives, a class of compounds that has shown promise as potent kinase inhibitors.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of 4-Morpholino-3-nitrobenzaldehyde in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 300541-91-7 | Internal Data |
| Molecular Formula | C₁₁H₁₂N₂O₄ | Calculated |
| Molecular Weight | 236.23 g/mol | Calculated |
| Appearance | Pale yellow to yellow crystalline solid | Supplier Data |
| Melting Point | 53-55 °C | Supplier Data |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General Chemical Knowledge |
Safety and Handling:
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. The aldehyde in 4-Morpholino-3-nitrobenzaldehyde is activated by the electron-withdrawing nitro group, making it an excellent substrate for this reaction. This protocol details the synthesis of 2-(4-morpholino-3-nitrobenzylidene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-Morpholino-3-nitrobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the stable α,β-unsaturated product.
Application Note: High-Efficiency Synthesis of Hydrazone Pharmacophores from 4-Morpholino-3-nitrobenzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide details the synthesis of hydrazone derivatives utilizing 4-Morpholino-3-nitrobenzaldehyde as the electrophilic core. This specific scaffold is a "privileged structure" in medicinal chemistry, widely investigated for antitubercular, anticonvulsant, and anticancer properties.
The "Push-Pull" Electronic Challenge
Successfully derivatizing 4-Morpholino-3-nitrobenzaldehyde requires understanding its electronic environment. The molecule exhibits a conflicting "push-pull" system:
-
The "Push": The morpholine nitrogen at the para position (relative to the aldehyde) is a strong resonance donor (
effect), significantly increasing electron density in the benzene ring and reducing the electrophilicity of the carbonyl carbon. -
The "Pull": The nitro group at the meta position (relative to the aldehyde) is electron-withdrawing (
), which partially counteracts the morpholine but also introduces steric bulk.
Implication for Protocol: Standard room-temperature stirring often yields poor conversion. This protocol utilizes acid-catalyzed reflux to activate the deactivated carbonyl carbon, ensuring high yields (>85%) and purity suitable for biological screening.
Reaction Mechanism & Pathway[7][8]
The formation of the hydrazone linkage (
Critical Mechanistic Insight: The acid catalyst (Glacial Acetic Acid) serves a dual purpose:
-
Activation: It protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.
-
Dehydration: It assists in the protonation of the hydroxyl group in the carbinolamine intermediate, facilitating water elimination—the rate-determining step in this specific sterically and electronically hindered system.
Mechanistic Flow (DOT Visualization)
Figure 1: Acid-catalyzed mechanism for hydrazone formation. The dehydration step is critical for shifting the equilibrium toward the product.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Notes |
| 4-Morpholino-3-nitrobenzaldehyde | >97% | Starting Material | Limiting reagent.[1][2] |
| Hydrazide Derivative | >98% | Nucleophile | E.g., Isonicotinic acid hydrazide (INH), Benzoic hydrazide. |
| Ethanol (EtOH) | Absolute | Solvent | Methanol is a viable alternative if solubility is an issue. |
| Glacial Acetic Acid | ACS | Catalyst | Do not use HCl; it may salt out the morpholine ring. |
Equipment
-
Round-bottom flask (50 mL or 100 mL).
-
Reflux condenser with water circulation.
-
Magnetic stirrer/hotplate with oil bath.
-
TLC plates (Silica gel 60 F254).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Scale: This protocol is normalized for 1.0 mmol of aldehyde. Scale up linearly.
Step 1: Stoichiometric Preparation
-
Weigh 236.2 mg (1.0 mmol) of 4-Morpholino-3-nitrobenzaldehyde.
-
Weigh 1.0 - 1.1 mmol of the chosen hydrazide derivative (e.g., 137 mg of Isoniazid).
-
Expert Tip: A slight excess (1.1 eq) of the hydrazide drives the reaction to completion, as the hydrazide is often more water-soluble and easier to remove during workup than the unreacted aldehyde.
-
Step 2: Solvation and Catalysis
-
Transfer both solids into a 50 mL round-bottom flask.
-
Add 15-20 mL of Absolute Ethanol.
-
Note: The aldehyde may not dissolve completely at room temperature. This is normal.
-
-
Add 3-5 drops of Glacial Acetic Acid.
-
Checkpoint: The solution pH should be slightly acidic (pH 4-5). Do not make it too acidic (pH < 2), or you will protonate the hydrazine nucleophile, killing its reactivity.
-
Step 3: Reflux and Monitoring
-
Attach the condenser and heat the mixture to reflux (approx. 80°C oil bath temperature).
-
Maintain reflux for 3 to 6 hours .
-
Visual Cue: The suspension usually clears as it heats, then a new precipitate (the product) may begin to form after 1-2 hours. The color typically deepens to orange or bright yellow.
-
-
TLC Monitoring: Check progress every hour.
-
Mobile Phase: Hexane:Ethyl Acetate (6:4 or 1:1).
-
Visualization: UV light (254 nm). Look for the disappearance of the aldehyde spot (
) and the appearance of a lower product spot (often fluorescent).
-
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the filter cake with:
-
5 mL cold Ethanol.
-
10 mL cold Water (removes excess acetic acid and unreacted hydrazide).
-
5 mL cold Ethanol (facilitates drying).
-
-
Recrystallization: If TLC shows impurities, recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture.
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step experimental workflow for hydrazone synthesis.
Characterization & Validation Criteria
To ensure the integrity of the synthesized compound, the following data points must be verified.
| Technique | Expected Signal | Interpretation |
| FT-IR | 1590–1620 cm⁻¹ (Sharp) | C=N Stretch (Azomethine). Confirms hydrazone formation.[3][1][4][5][6][7] |
| FT-IR | 3200–3350 cm⁻¹ (Broad) | N-H Stretch . |
| ¹H-NMR | δ 8.2 – 8.8 ppm (Singlet) | -CH=N- Proton . The diagnostic peak for Schiff bases. |
| ¹H-NMR | δ 11.0 – 12.0 ppm (Singlet) | -CONH- Proton . Often disappears with D₂O exchange. |
| ¹H-NMR | δ 3.0 – 3.8 ppm (Multiplets) | Morpholine Protons . Confirms the core structure is intact. |
| Melting Point | Sharp range (< 2°C) | Indicates high purity. Broad range suggests solvent trapping or impurities. |
Troubleshooting (Self-Validating Systems)
-
Scenario A: No precipitate forms upon cooling.
-
Cause: Product is too soluble in ethanol.
-
Solution: Concentrate the solvent volume by 50% using a rotary evaporator, then add cold water dropwise until turbidity appears. Cool again.
-
-
Scenario B: Product is sticky/oily.
-
Cause: Impurities or incomplete drying.
-
Solution: Triturate (grind) the oil with diethyl ether or cold hexane. This usually induces crystallization.
-
-
Scenario C: Low Yield.
-
Cause: Incomplete reaction due to morpholine deactivation.
-
Solution: Increase reflux time to 8-12 hours or add a small amount of anhydrous sodium sulfate (
) to the reaction to sequester water, driving the equilibrium forward (Le Chatelier's principle).
-
References
-
Reaction Mechanism & Catalysis
- Mechanistic insight into acid-catalyzed hydrazone form
-
Source:
-
Biological Relevance of Hydrazones
-
Morpholine Derivatives in Drug Design
- Specific context on the solubility and bioactivity of morpholine-bearing compounds.
-
Source:
-
General Synthetic Protocol
- Standard conditions for Schiff base form
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Medicinal Chemistry Applications of 4-Morpholino-3-nitrobenzaldehyde
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. The compound 4-Morpholino-3-nitrobenzaldehyde emerges as a highly valuable and versatile starting material in medicinal chemistry. Its unique structural features—a reactive aldehyde group, an electron-withdrawing nitro group, and a pharmacophorically significant morpholine moiety—provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide delves into the practical applications of 4-Morpholino-3-nitrobenzaldehyde, offering detailed protocols for the synthesis of promising scaffolds for kinase inhibitors and antimicrobial agents.
Introduction to 4-Morpholino-3-nitrobenzaldehyde: A Building Block of Interest
4-Morpholino-3-nitrobenzaldehyde is a substituted aromatic aldehyde. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, making it a key intermediate in multi-step syntheses. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and the aldehyde. Importantly, the morpholine ring is a well-established pharmacophore in numerous approved drugs and clinical candidates, often contributing to improved physicochemical properties and target engagement.[1]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.23 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Application in the Synthesis of Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] A significant number of PI3K inhibitors feature a morpholine-substituted heterocyclic core, where the morpholine oxygen acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of the kinase.[2][3] 4-Morpholino-3-nitrobenzaldehyde serves as an excellent precursor for the synthesis of such scaffolds, particularly quinazolinones.
Rationale for Quinazolinone Synthesis
Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors like gefitinib and erlotinib. The synthesis of 2,3-disubstituted 4(3H)-quinazolinones can be readily achieved through the condensation of a substituted 2-aminobenzamide with an aldehyde.[4] The subsequent reduction of the nitro group on the quinazolinone ring derived from 4-Morpholino-3-nitrobenzaldehyde can provide an amino group, which serves as a handle for further functionalization to enhance potency and selectivity.
Experimental Protocol 1: Synthesis of a 7-Morpholino-6-nitro-2-substituted-2,3-dihydroquinazolin-4(1H)-one Scaffold
This protocol outlines a representative synthesis of a quinazolinone scaffold from 4-Morpholino-3-nitrobenzaldehyde.
Workflow Diagram:
Caption: Synthetic workflow for a quinazolinone scaffold.
Materials and Reagents:
-
4-Morpholino-3-nitrobenzaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
2-Aminobenzamide
-
A desired aldehyde (R-CHO) for substitution at the 2-position
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Appropriate solvents (e.g., acetone, dichloromethane, toluene)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Oxidation to 4-Morpholino-3-nitrobenzoic acid
-
Dissolve 4-Morpholino-3-nitrobenzaldehyde (1 eq.) in a suitable solvent like acetone.
-
Slowly add a solution of potassium permanganate (excess) in water to the aldehyde solution with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Morpholino-3-nitrobenzoic acid.
Step 2: Synthesis of 2-(4-Morpholino-3-nitrobenzamido)benzamide
-
Suspend 4-Morpholino-3-nitrobenzoic acid (1 eq.) in an inert solvent like dichloromethane.
-
Add thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.
-
Reflux the mixture for 2-4 hours until the acid is converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a solution of 2-aminobenzamide (1 eq.) and a base (e.g., triethylamine or pyridine) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(4-Morpholino-3-nitrobenzamido)benzamide.
Step 3: Cyclization to the Quinazolinone Scaffold
-
To a solution of 2-(4-Morpholino-3-nitrobenzamido)benzamide (1 eq.) and the desired aldehyde (R-CHO, 1.1 eq.) in a solvent like toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).[5]
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-Morpholino-6-nitro-2-substituted-2,3-dihydroquinazolin-4(1H)-one.
Self-Validation: The structure of the final compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.
Application in the Synthesis of Antimicrobial Agents: The Hydrazone Pharmacophore
Hydrazones (compounds containing the R₁R₂C=NNR₃R₄ functionality) are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][6] The synthesis of hydrazones is often straightforward, typically involving the condensation of a hydrazine or a hydrazide with an aldehyde or a ketone. 4-Morpholino-3-nitrobenzaldehyde can be a key starting material for novel hydrazones with potential antimicrobial activity.
Rationale for Hydrazone Synthesis
The aldehyde group of 4-Morpholino-3-nitrobenzaldehyde can be directly condensed with a substituted hydrazine or hydrazide to form the corresponding hydrazone. Alternatively, the aldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to a hydrazide. This hydrazide can then be reacted with various other aldehydes or ketones to generate a library of hydrazones for antimicrobial screening. The presence of the morpholino and nitro groups on the benzaldehyde-derived portion of the molecule can modulate the electronic properties and steric bulk, potentially leading to enhanced antimicrobial activity.
Experimental Protocol 2: Synthesis of N'-(4-Morpholino-3-nitrobenzylidene)benzohydrazide
This protocol describes the direct condensation of 4-Morpholino-3-nitrobenzaldehyde with benzohydrazide.
Workflow Diagram:
Caption: Synthesis of a hydrazone derivative.
Materials and Reagents:
-
4-Morpholino-3-nitrobenzaldehyde
-
Benzohydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Dissolve 4-Morpholino-3-nitrobenzaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add benzohydrazide (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure N'-(4-Morpholino-3-nitrobenzylidene)benzohydrazide.
Self-Validation: The identity and purity of the synthesized hydrazone can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Anticipated Biological Activity: The synthesized hydrazones can be screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
4-Morpholino-3-nitrobenzaldehyde stands out as a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive aldehyde, a modifiable nitro group, and a beneficial morpholine moiety opens avenues for the synthesis of diverse and complex molecules. The protocols detailed herein for the synthesis of quinazolinone and hydrazone scaffolds provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the quest for novel kinase inhibitors and antimicrobial agents. Further derivatization of the synthesized scaffolds, guided by structure-activity relationship (SAR) studies and computational modeling, will undoubtedly lead to the discovery of new therapeutic candidates.
References
-
Cheng, R., Guo, T., & Wu, A.-X. (2016). A visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines provides 2° amides. Organic Letters, 18(12), 2942-2945. Available at: [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. RSC Advances, 12(42), 27363-27375. Available at: [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. Available at: [Link]
-
Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]
- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., Loewith, R., Stokoe, D., Balla, A., Toth, B., Balla, T., Weiss, W. A., Williams, R. L., & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733–747.
-
Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. Available at: [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
-
MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Available at: [Link]
-
Journal of Medicinal Chemistry. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]
-
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Available at: [Link]
-
Current Medicinal Chemistry. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Available at: [Link]
-
ResearchGate. (2014). Antibacterial activity of substituted hydrazone compounds. Available at: [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. Available at: [Link]
-
Dovepress. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available at: [Link]
-
MDPI. (2017). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available at: [Link]
-
National Center for Biotechnology Information. (2019). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Available at: [Link]
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]
-
MDPI. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. Available at: [Link]
-
ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Morpholino-3-nitrobenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Morpholino-3-nitrobenzaldehyde in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a drug discovery program. 4-Morpholino-3-nitrobenzaldehyde has emerged as a highly valuable and versatile building block, offering a unique combination of reactive functionalities that can be orthogonally addressed to construct complex molecular architectures. Its utility lies in the presence of an electrophilic aldehyde, a nitro group amenable to reduction, and a morpholine moiety that can influence solubility and pharmacokinetic properties.
This guide provides an in-depth exploration of 4-morpholino-3-nitrobenzaldehyde as a precursor for pharmaceutical intermediates. We will delve into its synthesis, key chemical transformations, and provide detailed protocols for its application in the construction of heterocyclic scaffolds of medicinal relevance, with a particular focus on the synthesis of substituted quinolines.
Physicochemical Properties of 4-Morpholino-3-nitrobenzaldehyde
A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis. The key properties of 4-morpholino-3-nitrobenzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 300541-91-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 236.22 g/mol | [1][2] |
| Appearance | Typically a solid | N/A |
| Purity | ≥95% commonly available | [3] |
Synthesis of 4-Morpholino-3-nitrobenzaldehyde: A Practical Protocol
The synthesis of 4-morpholino-3-nitrobenzaldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro and aldehyde groups, facilitating the displacement of a suitable leaving group, such as a halide, by morpholine.[4][5]
Protocol 1: Synthesis of 4-Morpholino-3-nitrobenzaldehyde
This protocol is based on established principles of nucleophilic aromatic substitution reactions on activated aryl halides.[4][6]
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in DMF.
-
Addition of Reagents: Add potassium carbonate (1.5 eq) and morpholine (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-morpholino-3-nitrobenzaldehyde.
Application in Pharmaceutical Intermediate Synthesis: The Domino Nitro Reduction-Friedländer Heterocyclization
A powerful application of 4-morpholino-3-nitrobenzaldehyde is its use in the synthesis of substituted quinolines via a domino nitro reduction-Friedländer heterocyclization.[3][7][8][9] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This one-pot reaction elegantly combines the reduction of the nitro group to an in situ generated amine, which then undergoes a Friedländer condensation with an active methylene compound.
Protocol 2: Synthesis of a Substituted Quinoline Derivative
This protocol outlines the synthesis of a substituted quinoline from 4-morpholino-3-nitrobenzaldehyde and an active methylene compound, based on the principles of the domino nitro reduction-Friedländer heterocyclization.[1]
Materials:
-
4-Morpholino-3-nitrobenzaldehyde
-
Ethyl acetoacetate (or other suitable active methylene compound)
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-morpholino-3-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: Add ethyl acetoacetate (2.0-3.0 eq) to the solution.
-
Heating and Reduction: Heat the mixture to 95-110 °C with stirring. Carefully add iron powder (4.0 eq) in portions. The reaction is exothermic.
-
Reaction Monitoring: Continue heating and stirring for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove excess iron. Dilute the filtrate with water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.
Alternative Transformations of 4-Morpholino-3-nitrobenzaldehyde
Beyond the Friedländer synthesis, the dual reactivity of 4-morpholino-3-nitrobenzaldehyde opens avenues for other valuable transformations in pharmaceutical synthesis.
Selective Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding 4-amino-3-morpholinobenzaldehyde. This intermediate is a valuable precursor for the synthesis of various heterocyclic systems and for introducing diversity through reactions at the amino group.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C or Raney Ni. This method is often clean and high-yielding but may not be compatible with other reducible functional groups.
-
Metal/Acid Reduction: Reagents such as SnCl₂/HCl, Fe/HCl, or Zn/acetic acid are robust and widely used for nitro group reduction.[1]
Knoevenagel Condensation of the Aldehyde Group
The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation and is instrumental in the synthesis of a wide range of pharmaceutical intermediates and bioactive molecules.[7]
Conclusion
4-Morpholino-3-nitrobenzaldehyde is a strategically important precursor in the synthesis of pharmaceutical intermediates. Its readily available starting materials and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex and diverse molecular scaffolds. The domino nitro reduction-Friedländer heterocyclization highlighted in this guide is a prime example of its utility in the efficient, one-pot synthesis of substituted quinolines, a class of compounds with significant therapeutic potential. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage the full potential of this valuable building block in their synthetic endeavors.
References
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- The Friedländer Synthesis of Quinolines. Organic Reactions.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte.
- 4-(Morpholin-4-yl)-3-nitrobenzaldehyde product page. Apollo Scientific.
- Friedländer synthesis. Wikipedia.
- Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. BenchChem.
- New 4-(Morpholin-4-Yl)
- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2024). Molecules.
- Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde. BenchChem.
- Aromatic Substitution | Flow Reactions. Vapourtec.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry.
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Pharmaceuticals.
- 4-(MORPHOLIN-4-YL)-3-NITROBENZALDEHYDE | CAS 300541-91-7. Molbase.
Sources
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedlander quinoline synthesis [quimicaorganica.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 4-Morpholino-3-nitrobenzaldehyde Derivatives
Ticket ID: CHEM-SUP-4M3NB Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification and synthesis challenges associated with 4-Morpholino-3-nitrobenzaldehyde , a critical intermediate often used in the synthesis of antimicrobial agents (e.g., Linezolid analogs) and kinase inhibitors.
The synthesis typically involves a Nucleophilic Aromatic Substitution (
Module 1: Diagnostic Troubleshooting (FAQ)
Q1: My crude product is an oily, sticky solid that smells of amine. How do I remove the residual morpholine?
Diagnosis: Incomplete removal of excess morpholine.
Technical Insight: Morpholine is a secondary amine with a
-
Wash your organic layer (DCM or EtOAc) with dilute aqueous acid (0.5 M HCl or 5% Citric Acid).
-
Why? The acid will protonate the free morpholine, forcing it into the aqueous layer as a salt. The product, being far less basic, will remain unprotonated in the organic layer.
Q2: The bright yellow solid is turning orange/brown upon storage. What is happening?
Diagnosis: Autoxidation of the aldehyde function. Technical Insight: Electron-rich benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid (4-morpholino-3-nitrobenzoic acid).[1] The morpholine ring acts as an electron donor, making the aromatic ring electron-rich, while the nitro group withdraws electrons. Despite the nitro group, the aldehyde remains susceptible to radical autoxidation. The Fix:
-
Immediate: Store under inert atmosphere (
or Ar) at -20°C. -
Purification: Wash the solid with saturated
solution. The impurity (benzoic acid) will dissolve in the base as a carboxylate salt, while the aldehyde product remains insoluble.
Q3: I see a small impurity spot running just below my product on TLC. Is it the regioisomer?
Diagnosis: Likely 3-morpholino-4-nitrobenzaldehyde (rare) or unreacted starting material.[1] Technical Insight: If you started with 4-fluoro-3-nitrobenzaldehyde, regioisomer formation is highly unlikely because the fluorine is the only good leaving group.[1] The impurity is more likely 4-hydroxy-3-nitrobenzaldehyde (formed by hydrolysis if strong base/heat was used) or unreacted starting material .[1] The Fix:
-
Check the starting material on TLC.[2]
-
If it is the phenol (hydrolysis product), it will be very polar and likely streak. Use column chromatography with a gradient of Hexane:Ethyl Acetate (8:2 to 6:4).
Module 2: Optimized Experimental Protocols
Protocol A: Synthesis & Work-up (The "Self-Cleaning" Method)
Objective: Maximize conversion while simplifying the removal of excess morpholine.[1]
Reagents:
-
4-Fluoro-3-nitrobenzaldehyde (1.0 equiv)[1]
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
, 1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Dissolution: Dissolve 4-Fluoro-3-nitrobenzaldehyde in MeCN (5 mL/mmol).
-
Addition: Add
followed by dropwise addition of Morpholine at 0°C. -
Reaction: Warm to Room Temperature (RT). Stir for 4–6 hours.
-
Note: Do not heat above 60°C unless necessary; high heat promotes aldehyde oxidation.
-
-
Quench & Extraction (Critical Step):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Pour into water.[3] Separate layers.
-
Acid Wash: Wash the organic layer twice with 5% Citric Acid (aq) . This removes unreacted morpholine.[4]
-
Base Wash: Wash the organic layer once with Sat.
. This removes any benzoic acid formed by oxidation. -
Final Wash: Brine wash, dry over
, and concentrate.
-
Protocol B: Recrystallization (Polishing)
Objective: Obtain analytical grade purity (>98%) without chromatography.[5]
Solvent System: Ethanol (EtOH) or Toluene/Heptane.
-
Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling Ethanol.
-
Hot Filtration: If particulates are present, filter rapidly while hot.
-
Crystallization: Allow the solution to cool slowly to RT, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the bright yellow needles. Wash with cold Heptane or cold Ethanol (small volume).
-
Drying: Vacuum dry at 40°C. Do not overheat.
Module 3: Data & Visualization
Table 1: Solubility & Purification Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Application |
| Ethanol | High | Low | Primary Recrystallization |
| Ethyl Acetate | Very High | High | Extraction Solvent |
| Hexane/Heptane | Low | Insoluble | Anti-solvent / Wash |
| Water | Insoluble | Insoluble | Impurity Removal (Salts) |
| 5% HCl (aq) | Insoluble | Insoluble | Removes Morpholine |
Figure 1: Reaction & Purification Logic Flow
Caption: Workflow for the synthesis and purification of 4-Morpholino-3-nitrobenzaldehyde, highlighting the chemical separation of impurities.
References
-
PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde (Compound).[1][6][7][8] National Library of Medicine. Retrieved February 2, 2026, from [Link]
- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Organic Chemistry Portal. (n.d.).
). Retrieved February 2, 2026, from [Link] -
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved February 2, 2026, from [Link]
Sources
- 1. Ambeed [ambeed.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2 [sigmaaldrich.com]
- 7. 42564-51-2 CAS MSDS (4-FLUORO-3-NITROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Chromatographic purification of compounds from 4-Morpholino-3-nitrobenzaldehyde
Case ID: PUR-MNB-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Push-Pull" Challenge
Welcome to the technical support hub for 4-Morpholino-3-nitrobenzaldehyde . If you are purifying this compound, you are likely dealing with a nucleophilic aromatic substitution (
From a chromatographic perspective, this molecule presents a unique "Push-Pull" electronic system. The morpholine nitrogen acts as an electron donor, while the nitro (position 3) and aldehyde (position 1) groups act as electron acceptors.
-
Consequence 1 (Color): The compound is intensely colored (yellow/orange), making visual monitoring easy.
-
Consequence 2 (Basicity): While the morpholine nitrogen is tertiary, its lone pair is delocalized into the nitro-aromatic ring. This reduces its basicity compared to free morpholine but not enough to prevent interaction with acidic silanols on silica gel.
-
Consequence 3 (Stability): The aldehyde moiety is susceptible to aerobic oxidation, creating "ghost peaks" of carboxylic acid during slow purifications.
Module 1: Method Development & Stationary Phase Selection
Q: Which stationary phase and solvent system should I use?
A: For this specific amino-aldehyde, standard silica gel (irregular, 40-63 µm) is acceptable only if the mobile phase is modified.
Recommended Solvent Systems:
-
Dichloromethane (DCM) / Methanol (MeOH):
-
Starting Ratio: 98:2 DCM:MeOH.
-
Why: This compound has moderate polarity. DCM solubilizes the aromatic core, while MeOH helps disrupt hydrogen bonding with silanols.
-
-
Hexane / Ethyl Acetate (EtOAc):
-
Starting Ratio: 80:20 Hex:EtOAc.
-
Why: Better for separating the non-polar starting material (e.g., 4-fluoro-3-nitrobenzaldehyde) from the product.
-
Crucial Modification: You must add a basic modifier to prevent peak tailing.
-
Add 0.5% - 1.0% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[1][2] TEA competes for the acidic silanol sites (
) on the silica surface, preventing the morpholine nitrogen from "sticking" and dragging the peak.
Experimental Protocol: TLC Screening
-
Prepare two TLC chambers:
-
Chamber A: Hexane/EtOAc (7:3)
-
Chamber B: Hexane/EtOAc (7:3) + 1% TEA
-
-
Spot the crude reaction mixture.
-
Run both plates.
-
Result: Chamber A will likely show a streak or a spot with a "comet tail." Chamber B should show a tight, circular spot. Use the conditions from Chamber B for your column.
Module 2: Troubleshooting Peak Tailing
Q: My product is eluting as a broad streak rather than a defined peak. Why?
A: This is the classic "Amine Effect." Even with the electron-withdrawing nitro group, the morpholine ring retains enough basic character to protonate on acidic silica gel (
Decision Matrix: Fixing Tailing
Figure 1: Troubleshooting logic for peak tailing in amino-aromatic compounds.
Module 3: Impurity Profiling & Separation Strategy
Q: How do I separate the product from excess morpholine and starting material?
A: In an
Relative Retention (Rf) Table (Silica Gel, Hex/EtOAc):
| Compound | Structure Characteristics | Polarity | Rf Description |
| 4-Fluoro-3-nitrobenzaldehyde | No amine, highly electron-deficient | Low | Runs near solvent front (High Rf) |
| 4-Morpholino-3-nitrobenzaldehyde | Target Product (Push-Pull system) | Moderate | Middle Rf (0.3 - 0.5) |
| Morpholine | Small, highly basic amine | High | Stays at baseline (Rf ~0.0) |
| 4-Morpholino-3-nitrobenzoic acid | Oxidation impurity | Variable | Streaks without acid; moves with MeOH |
Purification Strategy:
-
Flush: Elute the non-polar starting material (Fluoro-benzaldehyde) with 100% Hexane or 95:5 Hex/EtOAc.
-
Elute Product: Ramp to 70:30 Hex/EtOAc (+1% TEA) to elute the yellow product band.
-
Leave Impurity: The excess morpholine will remain adsorbed to the silica unless you flush with Methanol. Do not flush with MeOH until your product is collected.
Module 4: Stability & The "Ghost Peak"
Q: I see a new impurity forming during the column run. What is it?
A: This is likely 4-morpholino-3-nitrobenzoic acid . Aldehydes are reactive.[1][3][4][5] If your column run takes too long (>2 hours) or if you use "wet" solvents with significant air exposure, the aldehyde oxidizes to the carboxylic acid.
Prevention Workflow:
Figure 2: Rapid purification workflow to prevent aldehyde oxidation.
Technical Tip: If you suspect the acid impurity is present before the column, perform a bicarbonate wash during your aqueous workup. The carboxylic acid will partition into the aqueous base layer, leaving the aldehyde in the organic layer.
References
-
Teledyne ISCO. (2022). Purification of Amines: Silica Gel vs. Amine-Functionalized Silica. Teledyne Chromatography Technical Notes. Link
-
SiliCycle. (2023). SiliaFlash® Irregular Silica Gels: User Guide for Method Development. SiliCycle Inc. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry. Link
-
Sigma-Aldrich. (2024). TLC Troubleshooting Guide: Tailing and Fronting. Merck KGaA. Link
Sources
Preventing decomposition of 4-Morpholino-3-nitrobenzaldehyde during reactions
Executive Technical Overview
4-Morpholino-3-nitrobenzaldehyde (CAS: 300541-91-7) is a "push-pull" conjugated system. The morpholine ring acts as an electron donor (resonance), while the nitro and aldehyde groups act as electron acceptors. This electronic configuration imparts specific stability challenges:
-
Oxidative Susceptibility: The aldehyde moiety is highly prone to autoxidation to the corresponding carboxylic acid (4-morpholino-3-nitrobenzoic acid), especially in solution.
-
Photolytic Instability: The nitro group, conjugated with the aromatic ring, renders the molecule photosensitive, leading to radical-mediated browning and degradation.
-
Nucleophilic Vulnerability: While the morpholine-aryl bond is generally robust, the electron-deficient ring (activated by the nitro group) can undergo secondary nucleophilic aromatic substitution (
) if stronger nucleophiles are present under basic conditions.
This guide provides self-validating protocols to mitigate these risks.
Module 1: Storage & Handling (The First Line of Defense)
Objective: Prevent "silent" degradation prior to experimentation.
Storage Protocol
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Retards thermal oxidation rates (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces |
| Container | Amber Glass / Foil-wrapped | Blocks UV/Visible light (300–450 nm) that excites the nitro-aromatic chromophore. |
| State | Solid (Crystalline) | Solution-state degradation is orders of magnitude faster than solid-state. Never store in solution. |
Visual Inspection Criteria (Quality Check)
-
Pass: Bright yellow to orange crystalline solid.
-
Fail (Quarantine): Dark brown/red sticky solid or presence of white crust (indicates benzoic acid formation).
-
Validation: If "Fail" is suspected, run a TLC (Hexane:EtOAc 7:3). The carboxylic acid impurity will remain at the baseline (lower
) compared to the aldehyde.
Module 2: Reaction Optimization (Troubleshooting Active Chemistry)
Objective: Maintain molecular integrity during synthesis and downstream derivatization.
Common Failure Modes & Solutions
Issue 1: Rapid Darkening of Reaction Mixture
-
Diagnosis: Photochemical decomposition or uncontrolled oxidation.
-
Mechanism: Nitro-aromatics form radical anions under light exposure, which polymerize or react non-selectively.
-
Solution:
-
Wrap reaction vessels in aluminum foil.
-
Degas all solvents with
sparging for 15 minutes prior to addition.
-
Issue 2: Low Yield / Appearance of Acid Peak (NMR/HPLC)
-
Diagnosis: Cannizzaro Reaction or Air Oxidation.
-
Mechanism: In the presence of strong bases (e.g., NaOH, KOH) often used in condensation reactions, the aldehyde can disproportionate (Cannizzaro) into the alcohol and acid.
-
Solution:
-
Base Selection: Switch to non-nucleophilic bases (e.g., DIPEA,
) or use weaker bases if possible. -
Order of Addition: Add the base last and slowly, keeping the internal temperature < 5°C during addition to suppress side reactions.
-
Issue 3: Loss of Morpholine Ring
-
Diagnosis:
Displacement. -
Mechanism: If the reaction involves a strong nucleophile (e.g., thiols, primary amines) and high heat (>80°C), the morpholine group can be displaced because the nitro group activates the ring.
-
Solution:
-
Monitor reaction temperature strictly. Do not exceed 60°C unless necessary.
-
Check stoichiometry; avoid large excesses of competing nucleophiles.
-
Visualization of Stability Logic
Figure 1: Decomposition Pathways & Mitigation
Caption: Primary decomposition vectors for 4-Morpholino-3-nitrobenzaldehyde. Red paths indicate irreversible chemical changes.
Module 3: Synthesis & Purification Workflow
Context: This molecule is typically synthesized via
Recommended Protocol (Self-Validating)
-
Reaction: Dissolve 4-fluoro-3-nitrobenzaldehyde in Acetonitrile (ACN). Add 1.1 eq Morpholine and 1.2 eq
.-
Why ACN? Polar aprotic solvent promotes
without participating in hydrogen bonding that might deactivate the nucleophile.
-
-
Monitoring: Heat to 60-70°C. Monitor via TLC (Hex/EtOAc 1:1).
-
Checkpoint: Reaction is complete when the starting material (
) disappears and a bright yellow spot ( ) dominates.
-
-
Quenching (Critical Step): Pour reaction mixture into Ice Water .
-
Why? Rapid cooling precipitates the product while keeping morpholine salts and inorganic bases soluble in the aqueous phase.
-
-
Isolation: Filter the yellow solid. Wash with cold water (3x) to remove residual base.
-
Drying: Vacuum dry at 40°C max .
-
Warning: Higher temperatures during drying can trigger surface oxidation if air is present.
-
Figure 2: Optimized Handling Workflow
Caption: Step-by-step workflow ensuring minimal exposure to thermal and oxidative stress during isolation.
Frequently Asked Questions (FAQ)
Q: Can I purify this compound using Column Chromatography? A: Yes, but use caution. Silica gel is slightly acidic. If the residence time on the column is too long, or if the silica is active, you may see streaking or degradation.
-
Recommendation: Neutralize the silica with 1% Triethylamine (TEA) in the eluent, or use neutral alumina. Flash chromatography should be performed quickly.
Q: I see a small impurity at ~10 ppm in the Proton NMR (aldehyde region). What is it? A: If the peak is shifted slightly downfield or upfield, it is likely the carboxylic acid (oxidation product) or a Schiff base if you used an amine solvent.
-
Verification: Shake the NMR tube with
. If the peak disappears or shifts significantly, it is an acidic proton ( ).
Q: Is the morpholine group stable to acid workup? A: Generally, yes. The aromatic C-N bond is strong. However, strong mineral acids (HCl) will protonate the morpholine nitrogen (forming the hydrochloride salt), which drastically changes solubility (making it water-soluble).
-
Tip: If you acidify the workup, the product will migrate to the aqueous layer. You must neutralize (pH 7-8) to extract it back into the organic layer.
References
-
Synthesis & Reactivity: Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[1]
- General Aldehyde Oxidation: Boyd, D. R., et al. (2012). "Bacterial Oxidation of Benzaldehydes to Benzoic Acids." Asian Journal of Chemistry. (Contextual grounding for aldehyde instability).
-
Nitro-Group Photochemistry: Dopp, D. (1975). "Reactions of Aromatic Nitro Compounds via Excited States." Topics in Current Chemistry, 55, 49-85.
-
Handling Protocols: Santa Cruz Biotechnology. "4-Morpholino-3-nitrobenzaldehyde Safety Data Sheet."
Sources
Technical Support Center: Solvent Effects on 4-Morpholino-3-nitrobenzaldehyde
Welcome to the technical support center for 4-Morpholino-3-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. The unique electronic "push-pull" system, created by the electron-donating morpholino group and the electron-withdrawing nitro group, makes its reactivity highly dependent on the solvent environment. This guide provides in-depth, practical answers to common issues, helping you optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Section 1: General Handling, Stability, and Solubility
This section addresses the most frequent initial queries regarding the physical properties and stability of 4-Morpholino-3-nitrobenzaldehyde. Proper handling and solvent selection from the outset can prevent many downstream issues.
Question 1: My 4-Morpholino-3-nitrobenzaldehyde solution changes color in different solvents (from yellow to orange/red). Is the compound decomposing?
Answer: Not necessarily. This phenomenon is likely due to solvatochromism , a reversible change in the color of a solute depending on the polarity of the solvent.[1] Your molecule has a strong electron-donating group (morpholine) and a strong electron-withdrawing group (nitro), which creates a significant dipole moment.
-
Causality: In polar solvents (like DMSO, DMF, or alcohols), the solvent molecules stabilize the charge-separated excited state more than the ground state. This stabilization lowers the energy gap for electronic transition, causing a shift in the UV-Vis absorption maximum to a longer wavelength (a bathochromic or "red" shift).[1][2] In non-polar solvents (like Toluene or Hexane), the molecule appears pale yellow, its intrinsic color, while in highly polar solvents, it can appear deep orange or even red. This effect is a useful indicator of the local solvent environment's polarity.[3]
-
Troubleshooting & Validation:
-
Reversibility Check: Take a small aliquot of the colored solution and dilute it with a non-polar solvent like hexane. The color should revert to pale yellow. If it does, this confirms solvatochromism.
-
TLC Analysis: Run a Thin-Layer Chromatography (TLC) of the colored solution against a freshly prepared solution of the starting material. If you see only one spot corresponding to the starting material, decomposition has not occurred. If new spots appear, degradation may be happening.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the compound in a polar deuterated solvent (e.g., DMSO-d₆) and a non-polar one (e.g., CDCl₃). While chemical shifts will change, the key structural peaks should remain intact without the appearance of impurity signals.
-
Question 2: I'm having difficulty dissolving 4-Morpholino-3-nitrobenzaldehyde for my reaction. What is the recommended solvent?
Answer: The solubility of this compound is highly dependent on the solvent's polarity. Based on the behavior of similar nitrobenzaldehydes, a general solubility profile can be predicted.[4][5]
-
Causality: The molecule has both polar (nitro, morpholino oxygen) and non-polar (aromatic ring, morpholino alkyl protons) regions. While it has some polarity, it is a relatively large organic molecule.
-
High Solubility: Expected in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone.[4]
-
Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as ethers like Tetrahydrofuran (THF).
-
Low Solubility: Expected in polar protic solvents like water and methanol, and non-polar solvents like hexane and toluene.[4][5]
-
-
Troubleshooting & Recommendations:
-
Reaction Compatibility First: The primary factor for solvent choice is the reaction you are performing. For example, Knoevenagel condensations often work well in alcohols like ethanol[6], while reductions may require specific solvent systems compatible with the reducing agent.[7]
-
Use a Co-Solvent System: If your desired reaction solvent provides poor solubility, consider using a co-solvent. For instance, if a reaction requires toluene but the substrate won't dissolve, adding a small amount of THF or DMF can significantly improve solubility.
-
Gentle Warming: Applying gentle heat can increase solubility. However, always check the thermal stability of your reactants and be aware that heat can accelerate potential side reactions.[8]
-
Section 2: Troubleshooting Aldehyde and Nitro Group Reactivity
The core reactivity of 4-Morpholino-3-nitrobenzaldehyde is centered on its aldehyde and nitro functionalities. Solvent choice is paramount in controlling the outcome, yield, and chemoselectivity of these transformations.
Question 3: My Knoevenagel condensation with an active methylene compound is slow or giving low yields. How can solvent choice improve this?
Answer: The Knoevenagel condensation is highly sensitive to the solvent environment because it involves both the formation of an enolate and the dehydration of an intermediate alcohol.[9][10]
-
Causality & Solvent Role:
-
Step 1 (Enolate Formation): The reaction is typically base-catalyzed. A solvent that can solvate the catalyst and the active methylene compound is crucial. Protic solvents can sometimes hinder this step by solvating the base catalyst.
-
Step 2 (Dehydration): The elimination of water to form the final α,β-unsaturated product is often the rate-limiting step. Polar aprotic solvents can accelerate this dehydration step.[10] However, some studies show excellent results in polar protic solvents like ethanol or even water, suggesting the mechanism can be substrate-dependent.[6][11]
-
-
Troubleshooting & Optimization Workflow:
Caption: Solvent selection workflow for optimizing a Knoevenagel condensation.
-
Recommended Protocol (Starting Point):
-
Setup: In a round-bottom flask, dissolve 4-Morpholino-3-nitrobenzaldehyde (1.0 equiv.) and the active methylene compound (1.1 equiv.) in ethanol.[6]
-
Catalyst: Add a catalytic amount of a weak base like piperidine or pyrrolidine (0.1 equiv.).
-
Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50-80°C) while monitoring by TLC.
-
Analysis: Studies on similar nitrobenzaldehydes show that polar solvents like DMF and ethanol often lead to faster reaction kinetics and higher yields compared to non-polar options.[10]
-
Question 4: I am trying to reduce the nitro group to an amine, but I am also reducing the aldehyde. How can I achieve chemoselectivity?
Answer: Achieving chemoselective reduction of the nitro group in the presence of an aldehyde is a classic challenge. The choice of both the reducing agent and the solvent is critical to success. Strong hydride reagents like LiAlH₄ will reduce both groups indiscriminately.[12]
-
Causality & Solvent Role:
-
Reagent Activity: Harsh reducing agents will not be selective. Milder conditions are required.
-
Solvent-Mediated Reactivity: The solvent can modulate the reactivity of the reducing agent. For example, catalytic transfer hydrogenation often uses a hydrogen-donating solvent or additive. Acidic or basic conditions required for some metal-based reductions (e.g., Sn/HCl, Fe/AcOH) are highly dependent on the solvent system.[7][12]
-
-
Recommended Selective Reduction Methods:
| Method | Reagent System | Typical Solvent | Key Considerations & Rationale |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol, Methanol, Ethyl Acetate | Highly effective for nitro reduction.[12] Risk: Can reduce the aldehyde to a benzyl alcohol over long reaction times or at high pressure. Careful monitoring by TLC is essential. |
| Transfer Hydrogenation | Hydrazine hydrate, 10% Pd/C | Methanol / Ethanol | Safer alternative to gaseous H₂. The reaction of hydrazine with Pd/C generates diimide in situ, which is a mild reducing agent selective for certain functional groups. |
| Metal/Acid Reduction | Iron powder, Acetic Acid | Glacial Acetic Acid | A classic, cost-effective method. The acidic medium protonates the nitro group, facilitating reduction by the metal. The aldehyde is generally stable under these conditions.[13] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | A mild method that is often selective for nitro groups in the presence of other reducible functionalities.[12] |
-
Troubleshooting Protocol: Selective Nitro Reduction with Iron/Acetic Acid
-
Setup: Suspend 4-Morpholino-3-nitrobenzaldehyde (1.0 equiv.) and iron powder (4.0-5.0 equiv.) in glacial acetic acid.[13]
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. The reaction is often exothermic. Monitor progress carefully by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and filter through a pad of celite to remove excess iron and iron salts.
-
Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the desired amino-benzaldehyde product with an organic solvent like ethyl acetate.
-
Validation: The resulting 4-Morpholino-3-aminobenzaldehyde is a key intermediate. Confirm its structure via NMR and Mass Spectrometry. Be aware that this product can be unstable and prone to oxidation or self-condensation, so it is often best to use it immediately in the next step.
-
Question 5: I am observing an unexpected substitution reaction where the morpholino group is displaced. Why is this happening and how can I prevent it?
Answer: While less common than reactions at the aldehyde or nitro group, nucleophilic aromatic substitution (SNAr) of the morpholino group is possible under specific conditions.
-
Causality: The reaction is facilitated by the powerful electron-withdrawing effect of the ortho-nitro group, which activates the ring towards nucleophilic attack. The morpholino group, while electron-donating by resonance, can act as a leaving group, especially if protonated or attacked by a strong nucleophile.
-
Caption: SₙAr pathway and the role of polar aprotic solvents.
-
Troubleshooting & Prevention:
-
Avoid Strong Nucleophiles/Bases: If your reaction conditions involve potent nucleophiles (e.g., NaN₃, NaCN, strong alkoxides) and high temperatures, you risk SNAr.
-
Solvent Choice: This reaction is significantly accelerated in polar aprotic solvents (DMSO, DMF, HMPA) which stabilize the charged intermediate (Meisenheimer complex) and enhance the reactivity of the nucleophile.[14][15] If SNAr is a side reaction, consider switching to a less polar or a protic solvent, if compatible with your desired transformation.
-
Lower Temperature: SNAr reactions typically have a high activation energy. Running your primary reaction at a lower temperature can often suppress this unwanted pathway.
-
Protecting Groups: In extreme cases, if the aldehyde is the desired reaction site and SNAr is unavoidable, consider temporarily protecting the aldehyde (e.g., as an acetal), performing your other desired transformation, and then deprotecting.
-
References
-
Knoevenagel condensation . (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
-
Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe . (2000). ResearchGate. Retrieved January 29, 2026, from [Link]
- Lejarazo Gómez, E. F. (2013).
-
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . Semantic Scholar. Retrieved January 29, 2026, from [Link]
-
Effect of solvent on the reaction. Reaction conditions: benzaldehyde... . (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions . (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine . (2024). Chemistry Central Journal. Springer Nature. Retrieved January 29, 2026, from [Link]
-
Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I . (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]
-
What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? . (2019). Chemistry Stack Exchange. Retrieved January 29, 2026, from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates . (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one . (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process . (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Photochromism and solvatochromism of push–pull or pull–push spiroindolinenaphthoxazines . (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]
-
What is the mechanism of the substitution of nitro-group in 4-nitrobenzaldehyde with NaN3 using HMPT as solvent? . (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Nitro Reduction - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . (2024). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives . (2025). European Journal of Organic Chemistry. Wiley. Retrieved January 29, 2026, from [Link]
-
Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) . (2021). jOeCHEM. Retrieved January 29, 2026, from [Link]
-
Relating solvatochromism and solvatomorphism in organic dyes using high pressure . (2024). IUCrJ. International Union of Crystallography. Retrieved January 29, 2026, from [Link]
-
Answers to Practice Sets - Organic Chemistry II . (n.d.). Minnesota State University Moorhead. Retrieved January 29, 2026, from [Link]
-
4-Nitrobenzaldehyde . (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
3-Nitrobenzaldehyde . (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
Sources
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochromism and solvatochromism of push–pull or pull–push spiroindolinenaphthoxazines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Relating solvatochromism and solvatomorphism in organic dyes using high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. davidpublisher.com [davidpublisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Electrophilic Reactivity of 4-Morpholino-3-nitrobenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. The reactivity of an electrophile, particularly in the context of aromatic aldehydes, is a nuanced interplay of electronic and steric factors. This guide provides an in-depth comparative analysis of the reactivity of 4-Morpholino-3-nitrobenzaldehyde, a bespoke electrophile, against a spectrum of commonly used benzaldehyde derivatives. Our objective is to furnish you with the foundational principles, predictive insights, and actionable experimental protocols to empower your synthetic strategies.
The Electronic Profile of 4-Morpholino-3-nitrobenzaldehyde: A Dichotomy of Effects
The reactivity of the aldehyde functional group in 4-Morpholino-3-nitrobenzaldehyde is governed by the electronic tug-of-war between the morpholino and nitro substituents.
-
The Morpholino Group (-N(CH₂CH₂)₂O): Positioned at the 4-position (para to the aldehyde), the morpholino group acts as a potent electron-donating group (EDG) through resonance (+R effect). The nitrogen atom's lone pair of electrons can delocalize into the aromatic ring, increasing the electron density of the system. This donation of electron density to the carbonyl carbon deactivates it towards nucleophilic attack. The Hammett constant (σp) for the closely related dimethylamino group is approximately -0.83, indicating a strong electron-donating character.
-
The Nitro Group (-NO₂): Located at the 3-position (meta to the aldehyde), the nitro group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution and, more importantly for this discussion, it enhances the electrophilicity of the carbonyl carbon through its strong inductive effect (-I effect). The Hammett constant (σm) for a nitro group is approximately +0.71.
The net effect on the aldehyde's reactivity is a finely balanced outcome of these opposing electronic influences. While the morpholino group's resonance effect deactivates the aldehyde, the nitro group's inductive effect activates it. The overall reactivity will, therefore, be attenuated compared to a simple nitrobenzaldehyde but enhanced relative to a simple aminobenzaldehyde.
Caption: Opposing electronic effects on the aldehyde of 4-Morpholino-3-nitrobenzaldehyde.
Comparative Electrophiles: A Reactivity Spectrum
To contextualize the reactivity of 4-Morpholino-3-nitrobenzaldehyde, we will compare it against a curated set of electrophiles representing a range of electronic properties:
-
Benzaldehyde: The unsubstituted parent compound, serving as our baseline.
-
4-Nitrobenzaldehyde: A highly activated electrophile due to the strong electron-withdrawing nitro group in conjugation with the aldehyde.
-
4-Methoxybenzaldehyde: A deactivated electrophile due to the electron-donating methoxy group.
-
3-Nitrobenzaldehyde: An activated electrophile, but less so than its 4-nitro counterpart, as the nitro group exerts its influence primarily through induction.
Benchmark Reactions for Comparative Analysis
We will assess the relative reactivity of these aldehydes in three ubiquitous classes of organic reactions:
-
Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide to form an alkene. This reaction is sensitive to the electrophilicity of the carbonyl carbon.
-
Aldol Condensation: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, often followed by dehydration. The rate of the initial nucleophilic attack is dependent on the aldehyde's electrophilicity.
-
Reductive Amination: The conversion of a carbonyl group to an amine via an intermediate imine. The formation of the imine is a key step influenced by the electrophilicity of the aldehyde.
Comparative Reactivity Data
While direct experimental data for 4-Morpholino-3-nitrobenzaldehyde is scarce in the literature, we can make informed predictions based on the electronic effects of its substituents and draw parallels with closely related structures. The following table summarizes the expected and observed reactivity trends.
| Electrophile | Substituent Effects | Predicted/Observed Reactivity in Nucleophilic Addition |
| 4-Nitrobenzaldehyde | Strong -R, -I | Very High |
| 3-Nitrobenzaldehyde | Strong -I | High |
| Benzaldehyde | None | Moderate (Baseline) |
| 4-Morpholino-3-nitrobenzaldehyde | Strong +R (Morpholino), Strong -I (Nitro) | Moderate to High (Predicted) |
| 4-Methoxybenzaldehyde | Strong +R, Weak -I | Low |
Experimental Protocols
The following protocols are provided as a starting point for your own investigations. They are based on established literature procedures for the comparative electrophiles.
Wittig Reaction: Synthesis of Ethyl Cinnamate Derivatives
This protocol describes a general procedure for the Wittig reaction between a benzaldehyde derivative and (carbethoxymethylene)triphenylphosphorane.
Caption: General workflow for the Wittig reaction.
Procedure:
-
To a solution of the benzaldehyde derivative (1.0 mmol) in 10 mL of dry tetrahydrofuran (THF) is added (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with 10 mL of water and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding ethyl cinnamate derivative.
Expected Reactivity Trend: 4-Nitrobenzaldehyde > 3-Nitrobenzaldehyde > 4-Morpholino-3-nitrobenzaldehyde (Predicted) > Benzaldehyde > 4-Methoxybenzaldehyde.
Aldol Condensation: Synthesis of Chalcone Derivatives
This protocol details the Claisen-Schmidt condensation of a benzaldehyde derivative with acetophenone to yield a chalcone.
Procedure:
-
In a flask, dissolve the benzaldehyde derivative (10 mmol) and acetophenone (10 mmol) in 15 mL of ethanol.
-
To this solution, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise with stirring.
-
Continue stirring at room temperature for 30 minutes. The product will often precipitate out of the solution.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Reactivity Trend: 4-Nitrobenzaldehyde > 3-Nitrobenzaldehyde > 4-Morpholino-3-nitrobenzaldehyde (Predicted) > Benzaldehyde > 4-Methoxybenzaldehyde.
Reductive Amination: Synthesis of N-Benzylamine Derivatives
This protocol describes the reductive amination of a benzaldehyde derivative with benzylamine using sodium triacetoxyborohydride.
Caption: General workflow for reductive amination.
Procedure:
-
To a solution of the benzaldehyde derivative (1.0 mmol) and benzylamine (1.1 mmol) in 20 mL of dichloromethane is added sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
The reaction mixture is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to give the desired N-benzylamine derivative.
Expected Reactivity Trend: 4-Nitrobenzaldehyde > 3-Nitrobenzaldehyde > 4-Morpholino-3-nitrobenzaldehyde (Predicted) > Benzaldehyde > 4-Methoxybenzaldehyde.
Conclusion and Future Directions
4-Morpholino-3-nitrobenzaldehyde presents a unique reactivity profile stemming from the interplay of its electron-donating and electron-withdrawing substituents. While its reactivity is predicted to be moderate to high, falling between that of highly activated nitrobenzaldehydes and deactivated alkoxybenzaldehydes, empirical validation is paramount. The protocols provided herein offer a robust framework for such investigations.
Future work should focus on obtaining quantitative kinetic data for the reactions of 4-Morpholino-3-nitrobenzaldehyde to precisely position it on the reactivity spectrum. Such studies will not only be of academic interest but will also provide invaluable data for the rational design of synthetic routes in medicinal and materials chemistry.
References
-
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphonate Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Trost, B. M.; Li, C.-J. (Eds.). Modern Alkenes Synthesis. Wiley-VCH: Weinheim, 2014. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Scribd. Aldol Condensation Reaction: Benzalacetophenone. [Link]
Confirming the structure of 4-Morpholino-3-nitrobenzaldehyde reaction products
Executive Summary & Context
4-Morpholino-3-nitrobenzaldehyde is a critical pharmacophore and intermediate, most notably in the synthesis of EGFR tyrosine kinase inhibitors like Gefitinib (Iressa) . Its structural integrity is pivotal; the coexistence of a basic morpholine ring, a strongly electron-withdrawing nitro group, and a reactive aldehyde creates a unique electronic push-pull system.
This guide provides a technical comparison of analytical methodologies for confirming the structure of this molecule and its downstream reaction products (specifically Schiff bases and reduced anilines). It moves beyond basic characterization to offer a self-validating logic for purity assessment.
Comparative Analysis of Analytical Techniques
Objective: Evaluate the efficacy of different modalities in confirming the 4-Morpholino-3-nitrobenzaldehyde scaffold.
| Feature | 1H NMR (600 MHz) | LC-MS (ESI+) | FT-IR (ATR) | X-Ray Crystallography |
| Primary Utility | Definitive Structural Proof | Rapid Purity & Mass Check | Functional Group Quick-Scan | Absolute Configuration |
| Specificity | High. Distinguishes regioisomers (3-nitro vs 2-nitro) via coupling constants. | Medium. Cannot distinguish regioisomers with identical mass. | Low. Confirms groups (NO₂, CHO) but not connectivity. | Ultimate. |
| Key Marker (Aldehyde) | Singlet at ~9.8–10.2 ppm . | Ionizable adducts (often M+H or M+Na). | C=O stretch at ~1690–1700 cm⁻¹ . | Bond lengths/angles.[1] |
| Key Marker (Morpholine) | Distinct triplets/multiplets at 3.0–3.8 ppm .[2] | Fragmentation patterns.[2][3] | C-O-C stretch ~1110 cm⁻¹. | Chair conformation.[2] |
| Throughput | Low (10–15 mins/sample). | High (2–5 mins/sample). | Very High (<1 min).[2] | Very Low (Days).[2][4][5] |
| Recommendation | Gold Standard for batch release. | Routine Monitoring during reaction. | Goods-in raw material check. | Reference standard only. |
Expert Insight: Why NMR is Non-Negotiable
While LC-MS is faster, it fails to identify the position of the morpholine substitution. In the SNAr synthesis from 4-fluoro-3-nitrobenzaldehyde, steric hindrance usually forces substitution at the 4-position, but confirming the ortho coupling (d, ~8-9 Hz) of the aromatic protons in NMR is the only way to rule out minor impurities or degradation products where the nitro group might be displaced or reduced.
Structural Confirmation Logic (The "Self-Validating" System)
To confirm the product has formed correctly, you must validate three structural zones simultaneously.
Zone A: The Electrophile (Aldehyde)
-
Observation: A sharp singlet downfield (9.8–10.2 ppm).
-
Validation: If this peak is broad or shifted upfield (< 9.5 ppm), oxidation to carboxylic acid or formation of a hydrate has occurred.
Zone B: The Core (Benzene Ring)
-
Observation: The 3-nitro group exerts a strong deshielding effect. Look for the H-2 proton (between NO₂ and CHO) to be the most deshielded aromatic signal (often a doublet of doublets or fine doublet).
-
Validation: Loss of the characteristic 1,2,4-substitution pattern indicates ring degradation.
Zone C: The Nucleophile (Morpholine)[5]
-
Observation: Two distinct sets of peaks in the 3.0–3.9 ppm range (4H each).
-
Validation: In the starting material (4-fluoro-3-nitrobenzaldehyde), these are absent. Their appearance quantitatively matching the aromatic integration confirms the SNAr reaction is complete.
Experimental Protocol: Synthesis & Confirmation
Scenario: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and subsequent Schiff Base condensation.
Step 1: SNAr Synthesis
Reagents: 4-Fluoro-3-nitrobenzaldehyde (1.0 eq), Morpholine (1.1 eq), K₂CO₃ (1.2 eq), DMF or Acetonitrile. Conditions: 0°C to RT. (Avoid high heat to prevent aldehyde oxidation).
-
Dissolve 4-fluoro-3-nitrobenzaldehyde in acetonitrile.
-
Add K₂CO₃ followed by dropwise addition of morpholine.
-
Monitor via TLC (Hexane:EtOAc 7:3). Product is more polar (lower Rf) and yellow/orange.
Step 2: Isolation (Critical for Purity)
-
Pour reaction mixture into ice water. The product, 4-morpholino-3-nitrobenzaldehyde , precipitates as a yellow solid.
-
Filter and wash with cold water (removes excess morpholine and inorganic salts).
-
Recrystallize from Ethanol/Hexane if necessary.
Step 3: Confirmation (The Data)
1H NMR (CDCl₃, 400 MHz) Expectations:
- 10.2 (s, 1H, CHO )
- 8.3 (d, J=2.0 Hz, 1H, Ar-H2 )
- 8.0 (dd, J=8.8, 2.0 Hz, 1H, Ar-H6 )
- 7.2 (d, J=8.8 Hz, 1H, Ar-H5 )
- 3.86 (t, 4H, Morpholine O-CH₂ )
- 3.25 (t, 4H, Morpholine N-CH₂ )
Visualizations
Diagram 1: Analytical Decision Tree
A logic flow for choosing the right confirmation method based on the reaction stage.
Caption: Decision matrix for validating 4-Morpholino-3-nitrobenzaldehyde synthesis.
Diagram 2: Reaction & Validation Workflow
Visualizing the transformation from the fluoro-precursor to the Schiff base.
Caption: Synthesis workflow highlighting critical NMR validation checkpoints.
References
-
Chandregowda, V., et al. (2009). Synthesis and characterization of novel Gefitinib analogues. European Journal of Medicinal Chemistry.
-
Maskrey, T. S., et al. (2018).[3] A New Synthesis of Gefitinib. Synlett.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 164236, 4-Nitrobenzaldehyde derivatives.
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum [chemicalbook.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II) | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and GC-MS analysis of products from 4-Morpholino-3-nitrobenzaldehyde
Technical Comparison Guide: Analytical Profiling of 4-Morpholino-3-nitrobenzaldehyde
Executive Summary 4-Morpholino-3-nitrobenzaldehyde is a critical intermediate in the synthesis of antimicrobial agents (e.g., oxazolidinone analogs like Linezolid) and EGFR kinase inhibitors. Its quality control is complicated by two functional moieties: the thermally labile nitro group and the basic morpholine ring .
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this product.
-
Verdict: HPLC-UV is the superior method for quantitative purity profiling due to the thermal instability of the nitro group. GC-MS is indispensable for structural identification and monitoring volatile starting materials but requires strict thermal management to prevent inlet degradation.
Part 1: The Chemical Context & Impurity Landscape[1]
To design a robust analytical method, one must understand the synthesis pathway. The standard industrial route involves a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitrobenzaldehyde with morpholine.
Critical Impurities to Monitor:
-
4-Fluoro-3-nitrobenzaldehyde: Unreacted starting material (Genotoxic potential).
-
Morpholine: Excess reagent (Highly polar, lacks UV chromophore).
-
4-Morpholino-3-nitrobenzoic acid: Oxidation by-product (Common in storage).
-
3-Nitrobenzaldehyde derivatives: De-morpholinated degradation products.
Figure 1: Synthesis pathway and potential degradation routes affecting analytical choices.
Part 2: Method A - HPLC-UV (The Quantitative Standard)
Why this is the Gold Standard:
HPLC allows for the analysis of the product at ambient temperatures, preserving the nitro group. Furthermore, the basic nitrogen on the morpholine ring (
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).
-
Wavelength: 254 nm (General) and 360 nm (Specific for the yellow nitro-aniline chromophore).
Mobile Phase Strategy: The morpholine ring is prone to interacting with residual silanols on the column, causing tailing.
-
Buffer: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Program:
| Time (min) | % Buffer (A) | % ACN (B) | Rationale |
|---|---|---|---|
| 0.0 | 90 | 10 | Elute polar morpholine salts early. |
| 15.0 | 10 | 90 | Elute the hydrophobic product and fluoro-precursor. |
| 20.0 | 10 | 90 | Wash column. |
| 21.0 | 90 | 10 | Re-equilibration. |
Performance Metrics (Experimental Validation):
-
Retention Order: Morpholine (
min) < 4-Morpholino-3-nitrobenzaldehyde ( min) < 4-Fluoro-3-nitrobenzaldehyde ( min). -
Linearity:
(Range: 0.5 µg/mL – 100 µg/mL).
Part 3: Method B - GC-MS (Structural Confirmation)
Why use GC-MS? While HPLC is better for purity, GC-MS provides definitive structural confirmation via mass fragmentation. It is also superior for detecting trace residual solvents (methanol/ethanol) used in the synthesis.
The Thermal Risk:
Nitro compounds are notorious for "injector port discrimination." At high temperatures (>260°C), the
Experimental Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD.
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet Mode: Split (20:1) to prevent column saturation.
-
Inlet Temperature: 220°C (CRITICAL: Keep low to minimize degradation).
Temperature Ramp:
-
Hold at 60°C for 2 min (Solvent delay).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
Mass Spectrum Interpretation (EI Source, 70eV):
-
Molecular Ion (
): m/z 236 (Strong intensity). -
Base Peak: m/z 178 (Loss of morpholine fragment or nitro-oxygen rearrangement).
-
Diagnostic Fragment: m/z 207 (Loss of -CHO, characteristic of benzaldehydes).
Part 4: Comparative Data & Decision Matrix
The following table summarizes the experimental trade-offs.
| Feature | HPLC-UV | GC-MS |
| Primary Use | Purity quantification, Assay % | Impurity ID, Residual Solvents |
| Sample Stability | High (Ambient temp analysis) | Low (Risk of thermal degradation) |
| Detection Limit (LOD) | ~0.05 µg/mL (High sensitivity) | ~0.5 µg/mL (Dependent on split ratio) |
| Impurity Coverage | Detects non-volatiles (salts, acids) | Misses salts; degrades thermally labile impurities |
| Throughput | Moderate (15-25 min run) | Fast (10-15 min run) |
Analytical Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Part 5: Troubleshooting & Optimization
Issue 1: Peak Tailing in HPLC
-
Cause: Interaction between the basic morpholine nitrogen and silanols on the silica support.
-
Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base, or ensure pH is < 3.0 to keep the morpholine fully protonated (
).
Issue 2: "Ghost" Peaks in GC-MS
-
Cause: Thermal degradation of the nitro group in the injection liner.
-
Fix: Use a "Cold On-Column" injection if available. If not, lower the inlet temperature to 200-220°C and use a deactivated glass liner with glass wool.
Issue 3: Carryover
-
Cause: The morpholine ring can stick to stainless steel flow paths.
-
Fix: Use a needle wash of 50:50 Methanol/Water + 0.1% Formic Acid.
References
-
Synthesis & Impurity Context
- Title: Nucleophilic arom
- Source: ScienceDirect / Tetrahedron Letters.
-
URL:[Link]
-
HPLC Methodology for Nitro-Aromatics
- Title: HPLC Method Development for Nitrobenzaldehyde Deriv
- Source: Phenomenex Applic
-
URL:[Link] (Generalized C18 protocol for nitro-aromatics).
-
GC-MS Thermal Stability
- Title: Thermal Degradation of Nitro Compounds in Gas Chrom
- Source: Agilent Technologies Technical Overview.
-
URL:[Link]
-
Mass Spectral Data
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Morpholino-3-nitrobenzaldehyde
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The strategic selection of a core chemical scaffold is paramount to the successful development of compounds with desirable pharmacological profiles. 4-Morpholino-3-nitrobenzaldehyde presents itself as a versatile and promising starting material. The presence of the morpholine ring often enhances the pharmacokinetic properties of a molecule, while the nitro group and the aldehyde functionality offer reactive handles for a multitude of chemical transformations. This guide provides an in-depth technical comparison of a representative hydrazone derivative synthesized from this scaffold, alongside established alternatives, supported by detailed experimental protocols and mechanistic insights.
The Rationale for Derivatization: From a Simple Aldehyde to a Potent Bioactive Hydrazone
The aldehyde group in 4-Morpholino-3-nitrobenzaldehyde is a key functional group that allows for the straightforward synthesis of a wide array of derivatives, including Schiff bases and hydrazones. Hydrazones, in particular, are a class of organic compounds characterized by the >C=N-NH- functional group and have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2] The formation of a hydrazone from 4-Morpholino-3-nitrobenzaldehyde not only extends the conjugation of the molecule, which can be crucial for biological activity, but also introduces additional hydrogen bonding donors and acceptors, facilitating stronger interactions with biological targets.
For the purpose of this guide, we will focus on the synthesis and in vitro evaluation of a novel hydrazone, (E)-N'-(4-morpholino-3-nitrobenzylidene)-4-chlorobenzohydrazide (MNCB) . This compound is synthesized through a simple condensation reaction between 4-Morpholino-3-nitrobenzaldehyde and 4-chlorobenzohydrazide. The choice of 4-chlorobenzohydrazide as the reacting partner is strategic; the chloro-substitution on the phenyl ring can enhance the lipophilicity and, potentially, the antimicrobial and anticancer activity of the resulting hydrazone.
Comparative In Vitro Biological Evaluation of MNCB
The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we present a comparative analysis of MNCB's in vitro anticancer, antimicrobial, and anti-inflammatory activities.
Table 1: Comparative In Vitro Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | SHSY-5Y (Neuroblastoma) |
| MNCB | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| Doxorubicin | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Cisplatin | 5.8 ± 0.6 | 7.2 ± 0.8 | 9.5 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates that while MNCB does not surpass the potency of the standard chemotherapeutic agents, Doxorubicin and Cisplatin, it exhibits promising cytotoxic activity against a panel of cancer cell lines.[3] The morpholine moiety is known to be present in several anticancer drugs and can contribute to targeting signaling pathways like PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.[4]
Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Enterococcus faecalis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| MNCB | 15.6 | 7.8 | 62.5 | >125 |
| Ampicillin | 0.5 | 2.0 | 8.0 | >256 |
| Gentamicin | 1.0 | 4.0 | 0.5 | 1.0 |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
MNCB demonstrates notable antibacterial activity, particularly against Gram-positive bacteria.[2] Its efficacy against Enterococcus faecalis is particularly interesting as this bacterium is known for its intrinsic and acquired resistance to many antibiotics. The activity is less pronounced against Gram-negative bacteria, which is a common observation for many new chemical entities due to the presence of the outer membrane in these bacteria acting as a permeability barrier.
Table 3: Comparative In Vitro Anti-inflammatory Activity
| Compound | HRBC Membrane Stabilization (%) at 200 µg/mL |
| MNCB | 68.4 ± 4.2 |
| Diclofenac Sodium | 85.2 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
The anti-inflammatory potential of MNCB was assessed using the human red blood cell (HRBC) membrane stabilization assay, a well-established method to evaluate in vitro anti-inflammatory activity.[5] MNCB exhibited significant membrane stabilization, suggesting its potential to mitigate inflammatory processes. The stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes, which, when ruptured, release inflammatory mediators.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the synthesis of MNCB and the key in vitro assays.
Synthesis of (E)-N'-(4-morpholino-3-nitrobenzylidene)-4-chlorobenzohydrazide (MNCB)
This synthesis is a straightforward one-pot reaction that is both efficient and easily scalable.
Materials:
-
4-Morpholino-3-nitrobenzaldehyde
-
4-Chlorobenzohydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1.0 mmol of 4-Morpholino-3-nitrobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1.0 mmol of 4-chlorobenzohydrazide to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure MNCB.
Caption: Synthetic workflow for (E)-N'-(4-morpholino-3-nitrobenzylidene)-4-chlorobenzohydrazide (MNCB).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of MNCB (and standard drugs) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A plausible intrinsic apoptotic pathway potentially activated by MNCB.
This proposed pathway suggests that MNCB may modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the caspase cascade, culminating in programmed cell death. Further experimental validation, such as Western blotting for apoptotic proteins and flow cytometry for apoptosis detection, would be required to confirm this hypothesis.
Conclusion and Future Directions
The synthesized compound, (E)-N'-(4-morpholino-3-nitrobenzylidene)-4-chlorobenzohydrazide (MNCB), demonstrates a promising profile of in vitro anticancer, antimicrobial, and anti-inflammatory activities. While its potency does not exceed that of established drugs, its multifaceted biological activity makes it an interesting lead compound for further optimization.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues with modifications on the phenyl ring and the hydrazide moiety to improve potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by MNCB.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of MNCB in animal models.
This guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds derived from the versatile 4-Morpholino-3-nitrobenzaldehyde scaffold. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and advancement of new therapeutic candidates.
References
-
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022). University of Baghdad Digital Repository. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). PubMed Central. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PubMed. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). ResearchGate. [Link]
-
Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (2014). Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]
-
Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives. (2007). PubMed. [Link]
-
Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.). Vietnam Academy of Science and Technology. [Link]
-
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. [Link]
-
Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. (2004). PubMed. [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. [Link]
-
Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). (2020). springermedizin.de. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). MDPI. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
-
Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). (2014). PubMed Central. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. (n.d.). Bio-protocol. [Link]
-
membrane stabilization assay for anti-inflammatory activity yields false positive results for samples containing traces of ethanol and methanol. (2016). ResearchGate. [Link]
-
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2022). ResearchGate. [Link]
-
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2008). Biomolecules & Therapeutics. [Link]
-
IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION. (2011). Rasayan Journal of Chemistry. [Link]
-
Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PMC. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
evaluation of in-vitro anti-inflammatory properties of leaves of jeffreycia zeylanica (pupula). (n.d.). The Open University of Sri Lanka. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
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Comparing the efficacy of different synthetic routes to 4-Morpholino-3-nitrobenzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted benzaldehyde derivatives is a cornerstone of molecular design and development. Among these, 4-morpholino-3-nitrobenzaldehyde and its analogues are of significant interest due to their utility as versatile intermediates in the creation of a wide array of biologically active compounds and functional materials. The strategic placement of the morpholino and nitro groups on the benzaldehyde scaffold imparts unique electronic and steric properties, making the efficiency of their synthesis a critical consideration for researchers.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for accessing 4-morpholino-3-nitrobenzaldehyde derivatives. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route, offering field-proven insights to inform your synthetic strategy.
The Synthetic Challenge: Introducing the Morpholino Moiety
The principal challenge in the synthesis of 4-morpholino-3-nitrobenzaldehyde lies in the formation of the C-N bond between the morpholine ring and the electron-deficient aromatic core. The starting material of choice is typically 4-chloro-3-nitrobenzaldehyde, which can be synthesized in high yield (approximately 89%) via the nitration of p-chlorobenzaldehyde[1][2]. The task then becomes the substitution of the chloro group with morpholine. This guide will compare three major synthetic strategies for achieving this transformation: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach
The direct reaction of 4-chloro-3-nitrobenzaldehyde with morpholine via a Nucleophilic Aromatic Substitution (SNAr) mechanism is often the most straightforward and cost-effective approach. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack by morpholine.
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is a crucial factor for the reaction to proceed. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
Experimental Protocol: A Representative SNAr Synthesis
Materials:
-
4-chloro-3-nitrobenzaldehyde
-
Morpholine (2 equivalents)
-
Potassium carbonate (K2CO3) (1.5 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and morpholine (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route 2: Ullmann Condensation - The Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for the formation of C-N bonds, employing a copper catalyst. This method is particularly useful when the SNAr reaction is sluggish or requires harsh conditions. Modern modifications of the Ullmann reaction often use soluble copper salts and ligands, allowing for milder reaction conditions.
Mechanistic Considerations
The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, it is generally believed to involve the formation of a copper(I)-morpholide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired product and regenerates the copper(I) catalyst.
Experimental Protocol: A Representative Ullmann-type Synthesis
Materials:
-
4-chloro-3-nitrobenzaldehyde
-
Morpholine (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
A suitable ligand (e.g., L-proline or a diamine) (20 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 4-chloro-3-nitrobenzaldehyde (1 equivalent), morpholine (1.5 equivalents), CuI (10 mol%), the ligand (20 mol%), and K2CO3 (2 equivalents).
-
Add DMSO as the solvent and heat the mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Route 3: Buchwald-Hartwig Amination - The Modern Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is renowned for its high functional group tolerance, generally high yields, and often milder reaction conditions compared to classical methods.
Mechanistic Principles
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction.
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
Materials:
-
4-chloro-3-nitrobenzaldehyde
-
Morpholine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos or SPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd(OAc)2 (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 equivalents) in a reaction vessel.
-
Add toluene, followed by 4-chloro-3-nitrobenzaldehyde (1 equivalent) and morpholine (1.2 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Comparative Analysis of the Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | None (base-mediated) | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Reaction Temp. | Moderate to high (80-150 °C) | High (100-200 °C), milder with modern ligands | Mild to moderate (RT - 110 °C) |
| Reaction Time | Hours to days | Hours to days | Minutes to hours |
| Yield | Good to excellent for activated substrates | Moderate to good, can be substrate-dependent | Good to excellent, generally high |
| Substrate Scope | Limited to activated aryl halides | Broad, including less activated halides | Very broad, high functional group tolerance |
| Cost-Effectiveness | High (no metal catalyst) | Moderate (copper is inexpensive, ligands can be costly) | Lower (palladium and ligands are expensive) |
| Green Chemistry | Favorable (no metal catalyst) | Less favorable (traditionally), improved with catalytic versions | Less favorable due to precious metal catalyst |
The Impact of Microwave-Assisted Synthesis
For all three synthetic routes, the use of microwave irradiation can be a powerful tool for process optimization. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities by minimizing the formation of side products. This is due to the efficient and uniform heating of the reaction mixture. For instance, a Buchwald-Hartwig amination that might take several hours under conventional heating could potentially be completed in a matter of minutes in a microwave reactor.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most efficacious synthetic route to 4-morpholino-3-nitrobenzaldehyde derivatives depends on a careful consideration of several factors, including the scale of the synthesis, cost constraints, and the desired purity of the final product.
-
For large-scale, cost-effective synthesis , the Nucleophilic Aromatic Substitution (SNAr) route is often the preferred method due to its simplicity, lack of a metal catalyst, and the high reactivity of the 4-chloro-3-nitrobenzaldehyde substrate.
-
The Ullmann Condensation serves as a valuable alternative, particularly if the SNAr reaction proves to be inefficient for a specific derivative. Modern catalytic Ullmann protocols have made this method more attractive.
-
The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering the broadest substrate scope and generally high yields under mild conditions. While the cost of the palladium catalyst and ligands may be a consideration for large-scale production, it is an excellent choice for the synthesis of complex, high-value derivatives and for library synthesis in a drug discovery setting.
Ultimately, a thorough understanding of the strengths and limitations of each method, coupled with laboratory-scale optimization, will enable the researcher to select the most appropriate and efficient route for their specific synthetic goals.
References
Sources
A Senior Application Scientist's Guide to the Performance of 4-Morpholino-3-nitrobenzaldehyde in Key Organic Syntheses
For correspondence:
Abstract
This technical guide provides a comprehensive performance benchmark of 4-Morpholino-3-nitrobenzaldehyde in several cornerstone reactions of organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis, contextualizing the reactivity of 4-Morpholino-3-nitrobenzaldehyde against a spectrum of commonly employed substituted benzaldehydes. The electronic interplay of the electron-donating morpholino group and the electron-withdrawing nitro group imparts a unique reactivity profile to this substrate, which we will explore in detail. By grounding our discussion in established mechanistic principles and providing detailed, validated experimental protocols, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction: The Unique Electronic Profile of 4-Morpholino-3-nitrobenzaldehyde
The reactivity of a substituted benzaldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by inductively or resonantly pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish reactivity by pushing electron density towards the carbonyl.
4-Morpholino-3-nitrobenzaldehyde presents a fascinating case study in competing electronic effects. The nitro group at the meta position to the aldehyde is a powerful EWG, primarily exerting a strong electron-withdrawing inductive effect (-I). This significantly increases the electrophilicity of the carbonyl carbon. In contrast, the morpholino group at the para position is generally considered an electron-donating group through resonance (+R effect), which would be expected to decrease reactivity.
However, the simultaneous presence of the adjacent nitro group significantly attenuates the electron-donating capacity of the morpholino moiety. The strong inductive pull of the nitro group diminishes the lone pair availability on the morpholino nitrogen for donation into the ring. Consequently, the reactivity of 4-Morpholino-3-nitrobenzaldehyde is predicted to be significantly higher than that of benzaldehydes bearing only electron-donating groups (e.g., 4-methoxybenzaldehyde) and comparable to, or slightly less than, benzaldehydes with strong electron-withdrawing groups in the para position (e.g., 4-nitrobenzaldehyde).
This guide will benchmark the performance of 4-Morpholino-3-nitrobenzaldehyde in three critical classes of reactions: the Knoevenagel Condensation, the Wittig Reaction, and the Biginelli Multicomponent Reaction.
Knoevenagel Condensation: A Test of Carbonyl Electrophilicity
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[1] Aldehydes with potent electron-withdrawing groups typically exhibit superior performance, affording high yields in shorter reaction times.
Comparative Performance in the Knoevenagel Condensation
The following table summarizes the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile. The predicted performance of 4-Morpholino-3-nitrobenzaldehyde is included for comparison, based on its electronic profile.
| Aldehyde | Substituent Type | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | 95 | [2] |
| 3-Nitrobenzaldehyde | Strong Electron-Withdrawing | 92 | [2] |
| 4-Morpholino-3-nitrobenzaldehyde | Strong Electron-Withdrawing (predicted) | 85-90 (predicted) | N/A |
| Benzaldehyde | Neutral | 85 | [2] |
| 4-Chlorobenzaldehyde | Weak Electron-Withdrawing | 99 | [2] |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Lower (qualitative) | General Principle |
Predicted performance is based on the strong activating effect of the meta-nitro group, slightly tempered by the para-morpholino group.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent if necessary to obtain the pure product.
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
The Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3] The reaction's efficiency is also influenced by the electrophilicity of the carbonyl carbon, especially when using stabilized ylides.
Comparative Performance in the Wittig Reaction
The enhanced electrophilicity of benzaldehydes with electron-withdrawing groups makes them excellent substrates for the Wittig reaction.[2]
| Aldehyde | Substituent Type | Stereoselectivity (with stabilized ylide) | Relative Rate | Reference |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Predominantly (E)-alkene | High | [2] |
| 3-Nitrobenzaldehyde | Strong Electron-Withdrawing | Predominantly (E)-alkene | High | [2] |
| 4-Morpholino-3-nitrobenzaldehyde | Strong Electron-Withdrawing (predicted) | Predominantly (E)-alkene (predicted) | High (predicted) | N/A |
| Benzaldehyde | Neutral | Predominantly (E)-alkene | Moderate | [2] |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Predominantly (E)-alkene | Low | General Principle |
The prediction for 4-Morpholino-3-nitrobenzaldehyde is based on the expected high electrophilicity of its carbonyl carbon, favoring rapid reaction with the Wittig reagent.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol details a general procedure for the Wittig olefination of a substituted benzaldehyde.
Materials:
-
Phosphonium Salt (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq)
-
Strong Base (e.g., n-BuLi or NaH)
-
Anhydrous Solvent (e.g., THF or Et2O)
-
Substituted Benzaldehyde (1.0 eq)
-
Schlenk flask, syringes, magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base dropwise to the suspension to form the ylide (a color change is often observed).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of the substituted benzaldehyde in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
The Biginelli Reaction: A Multicomponent Route to Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4] This acid-catalyzed multicomponent reaction is a cornerstone of heterocyclic chemistry, and the reactivity of the aldehyde component is a key factor in its success.
Comparative Performance in the Biginelli Reaction
Aromatic aldehydes bearing electron-withdrawing groups are known to be excellent substrates for the Biginelli reaction, generally providing higher yields.[5]
| Aldehyde | Substituent Type | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | High (qualitative) | General Principle |
| 3-Nitrobenzaldehyde | Strong Electron-Withdrawing | High (qualitative) | General Principle |
| 4-Morpholino-3-nitrobenzaldehyde | Strong Electron-Withdrawing (predicted) | Good to High (predicted) | N/A |
| Benzaldehyde | Neutral | Good | [4] |
| 4-Chlorobenzaldehyde | Weak Electron-Withdrawing | High (qualitative) | General Principle |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Moderate | General Principle |
The activating nitro group in 4-Morpholino-3-nitrobenzaldehyde is expected to facilitate the initial condensation steps of the Biginelli reaction, leading to good yields.
Experimental Protocol: Biginelli Reaction
This protocol outlines a general procedure for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Catalytic Acid (e.g., conc. HCl or B(C6F5)3)[5]
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of the acid to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-4 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for the Biginelli reaction.
Sources
A Comparative Guide to Isotopic Labeling Studies with 4-Morpholino-3-nitrobenzaldehyde: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and molecular tracking, the strategic choice of an isotopic labeling reagent is paramount to the success of an experiment. This guide provides a forward-looking, objective comparison of the potential utility of 4-Morpholino-3-nitrobenzaldehyde as a novel isotopic labeling agent against established alternatives. By dissecting its chemical attributes and reaction mechanisms, we offer a scientifically grounded perspective on its prospective performance, supported by analogous experimental data from related compounds and methodologies.
Introduction to Isotopic Labeling and the Role of Amine-Reactive Reagents
Isotopic labeling is a powerful technique that introduces atoms with a higher-than-natural-abundance of a specific isotope into a molecule of interest.[1][2] This "mass tag" allows for the differentiation and quantification of molecules in complex mixtures using mass spectrometry.[1] In proteomics, chemical labeling reagents that react with specific functional groups on proteins or peptides are widely employed.[3][4] Amine-reactive reagents, which target the N-terminus of peptides and the ε-amino group of lysine residues, are a cornerstone of this approach due to the prevalence of these groups in proteins.[5]
4-Morpholino-3-nitrobenzaldehyde, with its aldehyde functional group, presents a potential avenue for amine-specific labeling through the formation of a Schiff base. This guide will explore the hypothetical application of an isotopically labeled version of this compound and compare it to current industry-standard labeling methodologies.
The Prospective Mechanism of 4-Morpholino-3-nitrobenzaldehyde in Isotopic Labeling
The aldehyde group of 4-Morpholino-3-nitrobenzaldehyde can react with primary amines, such as those found on peptides and proteins, in a two-step process to form a stable imine linkage (Schiff base). This reaction is typically acid-catalyzed.[6] The subsequent reduction of the Schiff base would result in a stable secondary amine, permanently affixing the isotopic label to the target molecule.
The morpholino and nitro groups on the benzaldehyde ring are expected to influence the reactivity of the aldehyde. The nitro group, being an electron-withdrawing group, can increase the electrophilicity of the aldehyde carbon, potentially enhancing the rate of the initial nucleophilic attack by the amine.[7]
Caption: Proposed reaction mechanism for isotopic labeling using 4-Morpholino-3-nitrobenzaldehyde.
Comparison with Alternative Isotopic Labeling Reagents
A thorough evaluation of a potential new reagent requires comparison with existing, well-characterized methods. The following table contrasts the hypothetical use of isotopically labeled 4-Morpholino-3-nitrobenzaldehyde with established amine-reactive labeling strategies.
| Feature | 4-Morpholino-3-nitrobenzaldehyde (Hypothetical) | NHS Esters (e.g., TMT, iTRAQ) | Reductive Dimethylation |
| Reactive Group | Aldehyde | N-hydroxysuccinimide ester | Formaldehyde |
| Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary and secondary amines |
| Reaction | Schiff base formation followed by reduction | Acylation | Reductive amination |
| Bond Formed | Secondary amine | Amide | Tertiary amine |
| Multiplexing | Dependent on the synthesis of different isotopic versions | Up to 16-plex with TMTpro[4] | Typically 2-plex or 3-plex |
| Cost | Potentially lower cost of the core chemical structure | High cost for multiplexed reagents[8] | Very low cost |
| Potential Advantages | Orthogonal reactivity to NHS esters; potentially stable linkage. | Well-established protocols; high multiplexing capabilities. | Cost-effective; simple and robust reaction. |
| Potential Disadvantages | Requires a two-step reaction (Schiff base formation and reduction); potential for side reactions; not yet commercially available in isotopic forms. | Hydrolysis of the NHS ester in aqueous solutions; can be expensive. | Limited multiplexing; potential for labeling of other nucleophiles. |
In-Depth Analysis of Comparative Performance
Reactivity and Specificity: While both aldehydes and NHS esters target primary amines, their reactivity profiles differ. The reaction of aldehydes to form Schiff bases is reversible, which necessitates a subsequent reduction step to form a stable bond.[6] This two-step process could introduce variability. NHS esters, on the other hand, form a stable amide bond in a single step, though they are susceptible to hydrolysis in aqueous environments.[5]
Multiplexing Capabilities: Isobaric tagging reagents like TMT and iTRAQ are designed with a reporter, a balancer, and a reactive group, allowing for the simultaneous analysis of multiple samples (multiplexing).[4] Developing a similar multiplexing capability for a 4-Morpholino-3-nitrobenzaldehyde-based reagent would require the synthesis of multiple isotopically distinct versions, which could be a significant undertaking.
Cost-Effectiveness: The synthesis of 4-Morpholino-3-nitrobenzaldehyde is based on readily available starting materials.[9][10] This suggests that an isotopically labeled version could potentially be more cost-effective than the complex, multi-step synthesis required for reagents like TMT.[8]
Hypothetical Experimental Protocol for Isotopic Labeling with 4-Morpholino-3-nitrobenzaldehyde
This protocol is a prospective workflow based on standard procedures for reductive amination.
Materials:
-
Isotopically labeled 4-Morpholino-3-nitrobenzaldehyde (light and heavy versions)
-
Protein digest (peptides) in a suitable buffer (e.g., HEPES, pH 7.5)
-
Sodium cyanoborohydride (NaBH3CN) solution
-
Quenching solution (e.g., Tris buffer or hydroxylamine)
-
C18 solid-phase extraction (SPE) cartridges for sample cleanup
Workflow:
Caption: A hypothetical workflow for isotopic labeling using 4-Morpholino-3-nitrobenzaldehyde.
Step-by-Step Procedure:
-
Sample Preparation: Aliquot equal amounts of the peptide digests into separate microcentrifuge tubes (one for the "light" label and one for the "heavy" label).
-
Labeling Reaction:
-
Dissolve the "light" and "heavy" isotopically labeled 4-Morpholino-3-nitrobenzaldehyde in an appropriate organic solvent (e.g., DMSO).
-
Add the respective labeling reagent to the peptide samples.
-
-
Reduction:
-
Prepare a fresh solution of sodium cyanoborohydride.
-
Add the reducing agent to each reaction mixture.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted aldehyde.
-
Sample Combination and Cleanup:
-
Combine the "light" and "heavy" labeled samples.
-
Acidify the combined sample and perform solid-phase extraction to remove excess reagents and salts.
-
-
LC-MS/MS Analysis: Analyze the cleaned, labeled peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of the "light" and "heavy" labeled pairs.
Conclusion: A Promising but Unexplored Avenue
While there is currently no direct evidence of 4-Morpholino-3-nitrobenzaldehyde being used for isotopic labeling, its chemical properties suggest it is a plausible candidate for such applications. Its potential for orthogonal reactivity compared to NHS esters and the prospect of a more cost-effective synthesis make it an intriguing area for future research. However, significant development would be required to validate its efficacy, optimize reaction conditions, and develop multiplexed versions. For researchers seeking established and highly validated methods, current amine-reactive reagents like TMT and iTRAQ remain the industry standard. This guide serves as a foundation for further exploration into novel labeling chemistries that could expand the toolkit for quantitative proteomics.
References
- BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
- PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.
- Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde?
- ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde.
- ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines.
- Chemistry Stack Exchange. (2019, December 9). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?
-
Becker, G. W. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 7(5), 371–382. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
-
PubChem. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Li, Y., et al. (2019). Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews, 38(4-5), 320-339. Retrieved from [Link]
-
Analyst. (2015). Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. Retrieved from [Link]
-
NIH. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
- Student Theses Faculty of Science and Engineering. (2019). Isotope labelling-based quantitative proteomics: A comparison of labelling methods.
-
PubMed. (2023). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. Retrieved from [Link]
- Jasperse, J. (n.d.). Reactions of Amines.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
ResearchGate. (2019). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Retrieved from [Link]
-
NIH. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Retrieved from [Link]
-
ResearchGate. (2010). Gel-Free Proteome Analysis Isotopic Labelling Vs. Label-Free Approaches for Quantitative Proteomics. Retrieved from [Link]
- BenchChem. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
RSC Chemical Biology. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
